Product packaging for Pyrrolo[1,2-a]pyrazin-6-ylmethanol(Cat. No.:CAS No. 158945-88-1)

Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Cat. No.: B122795
CAS No.: 158945-88-1
M. Wt: 148.16 g/mol
InChI Key: FYGARHNUBSBSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrrolo[1,2-a]pyrazin-6-ylmethanol is a chemical building block based on the privileged pyrrolopyrazine scaffold, designed for research and development applications. This heterocyclic compound is of significant interest in medicinal chemistry due to the broad pharmacological activities exhibited by its structural analogs. The pyrrolo[1,2-a]pyrazine core is recognized as a versatile scaffold in drug discovery, with derivatives demonstrating a wide spectrum of biological activities . Research into similar compounds has shown potent effects in various therapeutic areas. For instance, pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6, a promising target for treating human diseases . Such activators have shown strong repression of LPS-induced proinflammatory cytokine production, and some significantly suppress SARS-CoV-2 infection, indicating great potential as anti-inflammatory and anti-infective agents . Furthermore, other pyrrolo[1,2-a]pyrazine derivatives have displayed notable antitumor properties, with specific compounds inhibiting the colony formation of cancer cells and showing activity associated with the FTase-p38 signaling axis . The scaffold's utility extends to antimicrobial research, where piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized as inhibitors of Candida albicans multidrug transporters, showing potential to reverse antifungal resistance . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B122795 Pyrrolo[1,2-a]pyrazin-6-ylmethanol CAS No. 158945-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[1,2-a]pyrazin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGARHNUBSBSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2CO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633329
Record name (Pyrrolo[1,2-a]pyrazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158945-88-1
Record name (Pyrrolo[1,2-a]pyrazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pyrrolo[1,2-a]pyrazin-6-ylmethanol: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Pyrrolo[1,2-a]pyrazin-6-ylmethanol is a heterocyclic organic compound belonging to the pyrrolopyrazine class of molecules. The pyrrolopyrazine scaffold, a fusion of pyrrole and pyrazine rings, is a recognized "privileged structure" in medicinal chemistry, indicating its capability to bind to multiple biological targets.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including potential applications as anticancer, antifungal, and antiviral agents, as well as modulators of key cellular signaling pathways.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential synthesis strategies, and the biological activities of structurally related compounds, to inform research and development efforts in drug discovery.

Chemical Properties and Structure

This compound is characterized by the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol .[2] Its structure features a pyrrolo[1,2-a]pyrazine core with a methanol group substituted at the 6-position.

PropertyValueReference
CAS Number 158945-88-1[2]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16192 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES C1=CN2C(=CC=C2CO)C=N1[2]
Density 1.26 g/cm³ (Predicted)[2]
Refractive Index 1.641 (Predicted)[2]
Topological Polar Surface Area 37.5 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Synthesis Strategies

One plausible synthetic approach could involve the construction of the pyrrolo[1,2-a]pyrazine system from a suitably substituted pyrrole precursor.[1] For instance, a multi-step synthesis could be envisioned starting from a pyrrole-2-carboxaldehyde derivative, followed by reactions to build the pyrazine ring and subsequent functional group manipulations to introduce the methanol group at the 6-position.

Another potential route could involve the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate, which has been utilized for the synthesis of other pyrrolo[1,2-a]pyrazines.[1]

A generalized workflow for the synthesis and characterization of a pyrrolo[1,2-a]pyrazine derivative is depicted below:

G General Synthetic and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structure Elucidation A Starting Materials (e.g., Substituted Pyrrole) B Reaction Steps (e.g., Cyclization, Functionalization) A->B C Crude Product B->C D Chromatography (e.g., Column, HPLC) C->D G Pure this compound D->G E Spectroscopic Analysis (NMR, MS, IR) F Purity Assessment (e.g., HPLC, Elemental Analysis) G->E G->F

Caption: A generalized workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on this compound have not been reported. However, the extensive research on its structural analogs provides a strong basis for predicting its potential biological activities and therapeutic applications. The pyrrolo[1,2-a]pyrazine scaffold is a versatile pharmacophore, and its derivatives have shown a remarkable range of biological effects.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of pyrrolo[1,2-a]pyrazine derivatives. For example, certain derivatives have been shown to inhibit the viability of human lymphoma U937 cells.[2] The proposed mechanism of action for some of these compounds involves the FTase-p38 signaling axis.[2]

Antifungal and Antibacterial Activity

The pyrrolo[1,2-a]pyrazine core is also associated with antimicrobial properties. Derivatives have demonstrated significant antifungal activity against various Candida species, including multidrug-resistant strains.[1] Additionally, some compounds have exhibited antibacterial activity.[1]

Kinase Inhibition

The pyrrolopyrazine scaffold has been identified as a promising template for the development of kinase inhibitors.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The ability of pyrrolo[1,2-a]pyrazine derivatives to act as kinase inhibitors underscores their therapeutic potential.

Modulation of Sirtuin Activity

Structurally related pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective activators of Sirtuin 6 (Sirt6).[3] Sirt6 is a key regulator of metabolism, DNA repair, and inflammation, making it an attractive target for various diseases, including cancer and inflammatory disorders.[3]

The diverse biological activities of pyrrolo[1,2-a]pyrazine derivatives are summarized in the table below, with representative examples and their reported activities.

Compound ClassBiological ActivityTarget/Cell LineReported IC₅₀/EC₅₀Reference
Pyrrolo[1,2-a]pyrazine derivativesAnticancerHuman lymphoma U937 cellsNot specified[2]
Pyrrolo[1,2-a]pyrazine derivativesAntifungalCandida spp.Not specified[1]
5H-pyrrolo[2,3-b]pyrazine derivativesKinase InhibitionVarious kinasesNot specified[1]
Pyrrolo[1,2-a]quinoxaline derivativesSirt6 ActivationRecombinant Sirt6Not specified[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available. However, based on the literature for related compounds, generalized methodologies can be outlined.

General Synthetic Procedure for Pyrrolo[1,2-a]pyrazine Derivatives

A typical synthesis might involve the reaction of a substituted pyrrole with a suitable reagent to form the pyrazine ring. The reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized for the specific substrates. Purification of the final product would likely be achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

General Protocol for In Vitro Anticancer Assay

The potential anticancer activity of this compound could be assessed using a variety of cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

  • Cell Culture: Cancer cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

A schematic representation of a typical in vitro biological evaluation workflow is provided below:

G In Vitro Biological Evaluation Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization A Compound Library (including this compound) B Target-Based or Cell-Based Assays A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 Determination) C->D E Selectivity Profiling D->E F Mechanism of Action Studies E->F G Lead Compound F->G

Caption: A generalized workflow for the in vitro biological evaluation of a test compound.

Conclusion

This compound, as a member of the versatile pyrrolopyrazine family, represents a compound of interest for further investigation in drug discovery. While specific data on this molecule is currently limited, the well-documented and diverse biological activities of its structural analogs—ranging from anticancer and antimicrobial effects to the modulation of key enzymes like kinases and sirtuins—strongly suggest its potential as a valuable scaffold for the development of novel therapeutics. Future research should focus on the development of efficient synthetic routes to this compound and its derivatives, followed by comprehensive biological screening to elucidate their specific activities and mechanisms of action. Such efforts could unlock new avenues for the treatment of a variety of diseases.

References

An In-depth Technical Guide to the Structure Elucidation of Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel heterocyclic compound, pyrrolo[1,2-a]pyrazin-6-ylmethanol. This document outlines a plausible synthetic route, detailed experimental protocols for spectroscopic analysis, and the interpretation of the resulting data, which collectively confirm the chemical structure.

Introduction

Pyrrolo[1,2-a]pyrazines are a class of nitrogen-fused bicyclic heteroaromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a hydroxymethyl group at the 6-position of this scaffold can provide a handle for further chemical modification and may influence the molecule's biological profile. This guide serves as a detailed reference for the synthesis and structural verification of this compound.

Synthesis Pathway

A plausible synthetic route to this compound is proposed to proceed via a two-step sequence starting from a suitable pyrrole precursor. The key intermediate, pyrrolo[1,2-a]pyrazine-6-carboxaldehyde, is a known compound (CAS 158945-90-5), lending credence to this synthetic approach.

Synthesis_Pathway Pyrrole_Derivative Suitable Pyrrole Precursor Intermediate_Aldehyde Pyrrolo[1,2-a]pyrazine-6-carboxaldehyde Pyrrole_Derivative->Intermediate_Aldehyde Cyclization & Formylation Target_Molecule This compound Intermediate_Aldehyde->Target_Molecule Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of Pyrrolo[1,2-a]pyrazine-6-carboxaldehyde (Hypothetical)

A plausible method for the synthesis of the pyrrolo[1,2-a]pyrazine core with a formyl group at the 6-position involves a multi-step process likely starting from a 2-substituted pyrrole. Due to the lack of a specific published procedure for this exact molecule, a general approach is described. One potential route involves the N-alkylation of a pyrrole-2-carboxamide with a bromoacetaldehyde acetal, followed by cyclization and dehydration. A subsequent formylation at the 6-position, possibly via a Vilsmeier-Haack type reaction under carefully controlled conditions, would yield the desired aldehyde.

Step 2: Reduction to this compound

To a solution of pyrrolo[1,2-a]pyrazine-6-carboxaldehyde (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are to be recorded on a 500 MHz spectrometer. The sample is to be dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is to be performed using an electrospray ionization (ESI) source in positive ion mode.

Data Presentation

Predicted NMR Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the known data for the parent pyrrolo[1,2-a]pyrazine scaffold and the expected electronic effects of the hydroxymethyl substituent.

Table 1: Predicted 1H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.8 - 8.0d~2.5
H-37.6 - 7.8d~2.5
H-48.0 - 8.2s-
H-76.8 - 7.0dd~4.0, 1.5
H-86.4 - 6.6dd~4.0, 2.5
-CH2OH4.6 - 4.8s-
-OH(variable)br s-

Table 2: Predicted 13C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1120 - 125
C-3115 - 120
C-4130 - 135
C-5a125 - 130
C-6140 - 145
C-7110 - 115
C-8105 - 110
-CH2OH60 - 65
Mass Spectrometry Data

The expected HRMS (ESI-TOF) data would show the protonated molecular ion [M+H]+.

  • Molecular Formula: C8H8N2O

  • Exact Mass: 148.0637

  • Expected [M+H]+: 149.0715

Structure Elucidation Workflow

The logical process for the structure elucidation of this compound is outlined in the following diagram.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Target Molecule Purification Purification (Chromatography) Synthesis->Purification NMR 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS High-Resolution Mass Spectrometry Purification->MS NMR_Interpretation NMR Data Analysis: - Chemical Shifts - Coupling Constants - 2D Correlations NMR->NMR_Interpretation MS_Interpretation MS Data Analysis: - Molecular Formula Confirmation MS->MS_Interpretation Structure_Confirmation Structure Confirmation NMR_Interpretation->Structure_Confirmation MS_Interpretation->Structure_Confirmation

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound requires a combination of a plausible synthetic strategy and comprehensive spectroscopic analysis. This guide provides a detailed framework for researchers, outlining the necessary experimental protocols and expected data for the unambiguous confirmation of the molecule's structure. The presented information, including the predicted NMR data, serves as a valuable resource for scientists working on the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

Chemical and physical properties of Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolo[1,2-a]pyrazin-6-ylmethanol is a heterocyclic organic compound belonging to the pyrrolopyrazine class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antifungal, antibacterial, and modulatory effects on key cellular targets. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound and its related structures. Due to the limited availability of public data for this specific molecule, information from closely related analogs is included to provide a broader context for its potential characteristics and applications. This document also outlines general synthetic approaches and analytical considerations relevant to this class of compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available for the target compound, other parameters are predicted or derived from related structures.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 158945-88-1[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Density (Predicted) 1.26 g/cm³[1]
Refractive Index (Predicted) 1.641[1]
logP (Predicted) -0.19[1]
Topological Polar Surface Area (TPSA) 37.53 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, data for the parent scaffold, pyrrolo[1,2-a]pyrazine, and related derivatives can provide insights into the expected spectral characteristics.

General Spectroscopic Features of Pyrrolo[1,2-a]pyrazines:

  • ¹H NMR: Protons on the pyrrole and pyrazine rings typically appear in the aromatic region (δ 6.0-8.5 ppm). The chemical shifts are influenced by the substitution pattern.

  • ¹³C NMR: Aromatic carbons generally resonate in the range of δ 100-150 ppm.

  • IR Spectroscopy: Characteristic peaks for C=C and C=N stretching in the aromatic system are expected, along with bands corresponding to the specific functional groups present in the molecule. For this compound, a broad O-H stretching band would be anticipated.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule is a key feature. Fragmentation patterns can provide structural information.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for the pyrrolo[1,2-a]pyrazine core are well-established and can be adapted for the synthesis of specific derivatives.

General Synthetic Strategies

The construction of the pyrrolo[1,2-a]pyrazine scaffold often involves the condensation of a pyrrole-based precursor with a component that forms the pyrazine ring. Common methods include the Pictet-Spengler reaction and multi-component reactions.

One plausible synthetic approach could involve the following conceptual steps:

Synthesis_Workflow A Pyrrole-2-carboxaldehyde or suitable derivative B Amination/Coupling with a protected aminoacetaldehyde equivalent A->B C Intramolecular Cyclization (e.g., Pictet-Spengler type) B->C D Functional Group Interconversion (e.g., reduction of an ester or aldehyde at C6) C->D E This compound D->E Kinase_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase->Kinase Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound (Hypothetical Target) This compound (Hypothetical Target) This compound (Hypothetical Target)->Kinase Cascade (e.g., MAPK pathway) Inhibition

References

An In-depth Technical Guide to Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of pyrrolo[1,2-a]pyrazin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry. The guide covers its systematic IUPAC nomenclature, physicochemical properties, and includes a diagrammatic representation of a conceptual synthetic pathway.

IUPAC Nomenclature

The systematic name for the compound is (pyrrolo[1,2-a]pyrazin-6-yl)methanol . This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for the nomenclature of organic compounds.

A breakdown of the name construction is as follows:

  • Pyrrolo[1,2-a]pyrazine : This is the name of the parent heterocyclic system. It describes a fused ring structure where a pyrrole ring is fused to a pyrazine ring. The "[1,2-a]" designation specifies the mode of fusion between the two rings. The numbering of the atoms in this fused system is standardized, as depicted in the diagram below. PubChem provides the IUPAC name for this parent heterocycle as pyrrolo[1,2-a]pyrazine[1].

  • -6-yl : This suffix indicates that the parent heterocycle is a substituent attached to another group, and the point of attachment is at position 6 of the pyrrolo[1,2-a]pyrazine ring.

  • methanol : This part of the name denotes a methyl alcohol (CH₃OH) group. In this context, it signifies that the pyrrolo[1,2-a]pyrazin-6-yl group is attached to the carbon atom of a methanol moiety, replacing one of its hydrogen atoms. An alternative and equally valid systematic name would be 1-(pyrrolo[1,2-a]pyrazin-6-yl)methanol .

The name "(pyrrolo[1,2-a]pyrazin-6-yl)methanol" is listed as a synonym for this compound in chemical databases[2]. The fundamental principles of naming alcohols involve identifying the longest carbon chain containing the hydroxyl (-OH) group and using the "-ol" suffix[3][4]. When the -OH group is part of a substituent, it can be named as "hydroxy," for instance, a -CH₂OH group can be termed a "hydroxymethyl" substituent.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for researchers in drug development for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
CAS Registry Number 158945-88-1[2]
Topological Polar Surface Area 37.5 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Conceptual Synthetic Pathway

A general synthetic approach to this compound can be conceptualized. A plausible method involves the construction of the pyrrolo[1,2-a]pyrazine core followed by functionalization at the 6-position, or carrying the required functional group through the synthesis. A possible retrosynthetic analysis is depicted below.

G Pyrrolo_pyrazin_6_ylmethanol (Pyrrolo[1,2-a]pyrazin-6-yl)methanol Pyrrolo_pyrazine_ester Pyrrolo[1,2-a]pyrazine-6-carboxylate Pyrrolo_pyrazin_6_ylmethanol->Pyrrolo_pyrazine_ester Reduction Pyrrolo_pyrazine_core Pyrrolo[1,2-a]pyrazine Pyrrolo_pyrazine_ester->Pyrrolo_pyrazine_core Carboxylation Pyrrole_derivative Substituted Pyrrole Pyrrolo_pyrazine_core->Pyrrole_derivative Cyclization Pyrazine_derivative Substituted Pyrazine Pyrrolo_pyrazine_core->Pyrazine_derivative Cyclization

Caption: A conceptual retrosynthetic pathway for (pyrrolo[1,2-a]pyrazin-6-yl)methanol.

Experimental Protocol: Reduction of a Carboxylate Ester

This is a generalized protocol for the reduction of a methyl or ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate to yield (pyrrolo[1,2-a]pyrazin-6-yl)methanol.

  • Dissolution: Dissolve the pyrrolo[1,2-a]pyrazine-6-carboxylate starting material in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), to the cooled solution with stirring. The amount of reducing agent should be in stoichiometric excess (typically 1.5 to 2 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow, sequential addition of water and then a sodium hydroxide solution, while maintaining the low temperature.

  • Workup: Allow the mixture to warm to room temperature and then filter it to remove the inorganic salts.

  • Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure (pyrrolo[1,2-a]pyrazin-6-yl)methanol.

Signaling Pathways and Biological Activity

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been investigated for their potential as inhibitors of various kinases, which are key components of cellular signaling pathways. For instance, certain pyrrolopyrazines have been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth, proliferation, and survival. Inhibition of the PI3K/Akt/mTOR signaling pathway is a major area of research in cancer therapy.

A simplified representation of a hypothetical signaling pathway where a pyrrolo[1,2-a]pyrazine derivative might act is shown below.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Cell_Survival Cell Survival and Growth Akt->Cell_Survival Inhibitor Pyrrolo[1,2-a]pyrazine Derivative Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K signaling pathway by a pyrrolo[1,2-a]pyrazine derivative.

References

The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, anticonvulsant, and central nervous system (CNS) modulating effects.[1][2] This guide provides a comprehensive overview of the pivotal role of the pyrrolo[1,2-a]pyrazine scaffold in drug discovery, with a focus on its therapeutic applications, underlying mechanisms of action, and the experimental methodologies used in its evaluation.

Therapeutic Applications of Pyrrolo[1,2-a]pyrazine Derivatives

The versatility of the pyrrolo[1,2-a]pyrazine scaffold is evident in its broad range of biological activities. Researchers have successfully developed potent and selective compounds targeting a variety of diseases by modifying the core structure at various positions.

Anticancer Activity

The pyrrolo[1,2-a]pyrazine scaffold has been extensively explored for the development of novel anticancer agents.[3] Derivatives have shown significant cytotoxicity against various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4]

A notable example is the compound (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide , which has demonstrated potent anticancer activity.

Table 1: Anticancer Activity of Selected Pyrrolo[1,2-a]pyrazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromidePC-3 (Prostate)1.18 ± 0.05[5]
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromideMCF-7 (Breast)1.95 ± 0.04[5]
6x (2,4-dimethoxyphenyl derivative)U937 (Lymphoma)Potent Inhibition[4]

Mechanism of Action: Several pyrrolo[1,2-a]pyrazine derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death is often mediated through the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). Additionally, some derivatives have been shown to target specific signaling pathways, such as the FTase-p38 signaling axis, which is implicated in cancer cell survival and proliferation.[4]

apoptosis_pathway pyrrolo_pyrazine Pyrrolo[1,2-a]pyrazine Derivative ftase_p38 FTase-p38 Signaling Axis pyrrolo_pyrazine->ftase_p38 Inhibits procaspase3 Pro-caspase-3 pyrrolo_pyrazine->procaspase3 Induces activation caspase3 Activated Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Anticancer Mechanism of Pyrrolo[1,2-a]pyrazines
Antibacterial Activity

Certain derivatives of the pyrrolo[1,2-a]pyrazine scaffold, particularly the hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione class, have demonstrated significant antibacterial properties.[6][7][8] These compounds have shown efficacy against a range of bacteria, including multidrug-resistant strains.

A key example is pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) , which has been isolated from marine bacteria and has shown potent activity against Staphylococcus aureus.[2]

Table 2: Antibacterial Activity of a Selected Pyrrolo[1,2-a]pyrazine Derivative

CompoundBacteriaMIC (mg/L)MBC (mg/L)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydroStaphylococcus aureus (MDR)15 ± 0.17220 ± 0.072[8]

Mechanism of Action: The exact mechanism of antibacterial action for many pyrrolo[1,2-a]pyrazine derivatives is still under investigation. However, it is believed that these compounds may disrupt essential cellular processes in bacteria, such as cell wall synthesis or protein synthesis, leading to growth inhibition and cell death.[5]

Anticonvulsant Activity

The pyrrolo[1,2-a]pyrazine scaffold has proven to be a valuable template for the development of novel anticonvulsant agents.[1][9] Chiral derivatives with aromatic substituents have shown high efficacy in preclinical animal models of epilepsy.

Compound 5a , a meta-substituted analog, has demonstrated significant activity in the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests.[1]

Table 3: Anticonvulsant Activity of a Selected Pyrrolo[1,2-a]pyrazine Derivative

CompoundAnimal ModelTestED50 (mg/kg)Protective Index (PI)Reference
5aMouse6 Hz32.246.6[1]

Mechanism of Action: The anticonvulsant mechanism of pyrrolo[1,2-a]pyrazine derivatives is not fully elucidated but is thought to involve the modulation of neuronal excitability. The Ugi multicomponent reaction is a key synthetic strategy for accessing these chiral derivatives, allowing for systematic exploration of structure-activity relationships.[1][9]

ugi_reaction_workflow amine Amine ugi_product Ugi Adduct amine->ugi_product aldehyde Aldehyde/ Ketone aldehyde->ugi_product carboxylic_acid Carboxylic Acid carboxylic_acid->ugi_product isocyanide Isocyanide isocyanide->ugi_product cyclization Cyclization ugi_product->cyclization pyrrolopyrazine Pyrrolo[1,2-a]pyrazine Derivative cyclization->pyrrolopyrazine

Ugi Reaction for Anticonvulsant Synthesis
CNS-Related Activities

Beyond anticonvulsant effects, the pyrrolo[1,2-a]pyrazine scaffold has been utilized to develop ligands for central nervous system targets, such as the translocator protein (TSPO), which is implicated in anxiety and other neurological disorders.[10]

GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide) is a potent TSPO ligand that has demonstrated significant anxiolytic activity in animal models.[10]

Table 4: Anxiolytic Activity of a Selected Pyrrolo[1,2-a]pyrazine Derivative

CompoundAnimal ModelTestActive Dose Range (mg/kg, i.p.)Reference
GML-11Balb/c MiceOpen Field Test0.001 - 0.100[10]

Mechanism of Action: TSPO ligands are believed to exert their anxiolytic effects by modulating the synthesis of neurosteroids, which in turn act as positive allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This enhances GABAergic neurotransmission, leading to a reduction in anxiety.

anxiolytic_mechanism gml11 GML-11 (Pyrrolo[1,2-a]pyrazine) tspo TSPO gml11->tspo Binds to cholesterol Cholesterol tspo->cholesterol Translocates pregnenolone Pregnenolone cholesterol->pregnenolone Converted to neurosteroids Neurosteroids pregnenolone->neurosteroids Synthesized to gaba_a GABA-A Receptor neurosteroids->gaba_a Modulates anxiolytic_effect Anxiolytic Effect gaba_a->anxiolytic_effect Leads to

References

The Ascendant Pyrrolo[1,2-a]pyrazine Core: A Comprehensive Review of Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Pyrrolo[1,2-a]pyrazine Scaffold for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazine nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the synthetic methodologies developed for the construction of this versatile core and a detailed exploration of its diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. This document is intended to serve as an in-depth resource, complete with structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthetic Strategies for the Pyrrolo[1,2-a]pyrazine Core

The construction of the pyrrolo[1,2-a]pyrazine scaffold has been approached through various innovative synthetic strategies. These methods, ranging from classical cyclization reactions to modern palladium-catalyzed cross-coupling and multicomponent reactions, offer chemists a versatile toolbox for accessing a diverse range of derivatives.

Key synthetic approaches include cyclization, ring annulation, cycloaddition, and domino reactions.[1] One of the prominent methods involves the fusion of a pyrazinone ring to an existing pyrrole moiety.[2] This can be achieved through strategies such as the intramolecular aza-Michael addition of 1H-pyrrole-2-carboxamides bearing electrophilic groups.[2] Palladium-catalyzed intermolecular cycloisomerization of substrates like 2-bromo-5-methoxypyrazine with propargyl amines or ethers has also proven to be an effective route to this scaffold.[3]

Furthermore, multicomponent reactions have emerged as a powerful tool for the efficient, one-pot synthesis of highly functionalized pyrrolo[1,2-a]pyrazines.[4] Domino approaches, for instance, utilizing vinyl azides and 2-pyrrolecarbaldehyde, provide a mild and efficient pathway to these bicyclic systems.[5] The synthesis of dihydropyrrolo[1,2-a]pyrazinones, a common structural motif in bioactive natural products, has been extensively reviewed, with strategies categorized by the ring fusion approach.[2]

Featured Experimental Protocol: Palladium-Catalyzed Intermolecular Cycloisomerization

This protocol outlines the synthesis of pyrrolo[1,2-a]pyrazine derivatives from 2-bromo-5-methoxypyrazine and propargyl amines or ethers.[3]

Materials:

  • 2-bromo-5-methoxypyrazine

  • Appropriate propargyl amine or ether

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of 2-bromo-5-methoxypyrazine (1.0 mmol) and the respective propargyl amine or ether (1.2 mmol) in toluene (10 mL), add Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and triethylamine (2.0 mmol).

  • The reaction mixture is heated under a nitrogen atmosphere at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired pyrrolo[1,2-a]pyrazine derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.[3]

Diverse Biological Activities of Pyrrolo[1,2-a]pyrazine Derivatives

Derivatives of the pyrrolo[1,2-a]pyrazine core have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity: Certain pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have shown potent antimicrobial effects. For instance, a hexahydro derivative isolated from Bacillus tequilensis MSI45 was effective against multidrug-resistant Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 15 ± 0.172 mg/L and a Minimum Bactericidal Concentration (MBC) of 20 ± 0.072 mg/L.[6][7] Another study on pyrrole-based enaminones as precursors to pyrrolo[1,2-a]pyrazines highlighted their potent antifungal activity against various Candida species.[8]

Anti-inflammatory Activity: The anti-inflammatory potential of this scaffold has been demonstrated through the inhibition of pro-inflammatory cytokines. A study reported that synthesized pyrrolo[1,2-a]pyrazines exhibited moderate in vitro anti-inflammatory effects, with inhibitions of 43-59% against Interleukin-6 (IL-6) at a concentration of 50 μM.[3][9]

Anticancer Activity: A significant area of research has focused on the anticancer properties of pyrrolo[1,2-a]pyrazines, particularly as kinase inhibitors.

  • PIM Kinase Inhibition: A novel series of pyrrolo[1,2-a]pyrazinones were identified as inhibitors of PIM kinases, with initial hits showing IC₅₀ values in the low micromolar range.[1][10] Optimization of these initial hits led to the discovery of potent PIM kinase inhibitors with excellent selectivity.[1]

  • JAK Kinase Inhibition: Pyrrolo[2,1-f][1][3][11]triazine derivatives have been reported as potent inhibitors of Janus kinases (JAKs), particularly JAK2.[12][13] These compounds are of interest for the treatment of myeloproliferative neoplasms. Furthermore, 3-amido pyrrolopyrazine derivatives have been developed as selective JAK3 vs JAK1 inhibitors.[14]

  • FTase-p38 Signaling Axis: The anticancer action of certain pyrrolo[1,2-a]pyrazine derivatives has been associated with the FTase-p38 signaling axis.[15]

Antimalarial Activity: Bispyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, showing good antimalarial activity with IC₅₀ values in the micromolar range.[11][16]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative pyrrolo[1,2-a]pyrazine derivatives.

Table 1: Anticancer Activity (Kinase Inhibition)

Compound ClassTarget KinaseIC₅₀Reference
Pyrrolo[1,2-a]pyrazinonesPIM-1Low µM range[1][10]
Pyrrolo[1,2-a]pyrazinones (optimized)PIM KinasesPotent (specific values in source)[1]
Pyrrolo[2,1-f][1][3][11]triazinesJAK2Potent (specific values in source)[12][13]
3-Amido PyrrolopyrazinesJAK3 vs JAK1Selective (specific values in source)[14]
Pyrrolo[1,2-a]pyrazine derivative 6xHuman Lymphoma U937 cellsPotent (specific values in source)[15]

Table 2: Antimicrobial Activity

CompoundMicroorganismMICMBCReference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydroStaphylococcus aureus (MDR)15 ± 0.172 mg/L20 ± 0.072 mg/L[6][7]
Pyrrolo[1,2-a]pyrazine derivativesCandida spp.Potent (specific values in source)-[8]

Table 3: Anti-inflammatory Activity

Compound ClassAssayInhibition at 50 µMReference
Pyrrolo[1,2-a]pyrazinesIL-6 Inhibition43-59%[3][9]

Table 4: Antimalarial Activity

Compound ClassPlasmodium falciparum StrainIC₅₀Reference
Bispyrrolo[1,2-a]quinoxalinesW2 and 3D7µM range[11][16]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

PIM_Kinase_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cell Surface Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation PIM PIM Kinase STAT->PIM Transcriptional Activation Substrates Downstream Substrates (e.g., BAD, 4E-BP1) PIM->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Pyrrolo_Pyrazinone Pyrrolo[1,2-a]pyrazinone Inhibitor Pyrrolo_Pyrazinone->PIM Inhibition

Caption: PIM Kinase Signaling Pathway and Inhibition.

JAK_STAT_Signaling_Pathway cluster_0 Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Pyrrolo_Pyrazine Pyrrolo[1,2-a]pyrazine Inhibitor Pyrrolo_Pyrazine->JAK Inhibition

Caption: JAK-STAT Signaling Pathway and Inhibition.

Anticancer_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay (MTT) cluster_data_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., U937) Seeding Seed cells in 96-well plates Cancer_Cells->Seeding Incubation Incubate for 24-72h Seeding->Incubation Compound Pyrrolo[1,2-a]pyrazine Compound (Varying Conc.) Compound->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Formazan_Solubilization Solubilize Formazan MTT_Reagent->Formazan_Solubilization Absorbance_Reading Read Absorbance (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Value Absorbance_Reading->IC50_Calculation

Caption: General Workflow for an In Vitro Anticancer Assay.

Conclusion

The pyrrolo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse and efficient synthetic methodologies available provide a robust platform for the generation of extensive compound libraries. The wide range of biological activities, particularly in the areas of oncology and infectious diseases, underscores the significant potential of this heterocyclic system in drug development. Future research will likely focus on the further optimization of lead compounds, elucidation of detailed mechanisms of action, and exploration of novel therapeutic applications for this remarkable class of molecules.

References

An In-depth Guide to the Molecular Weight Calculation of Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical document provides a detailed methodology for calculating the molecular weight of Pyrrolo[1,2-a]pyrazin-6-ylmethanol, a crucial parameter for researchers and professionals in drug development and chemical synthesis.

Determination of the Molecular Formula

The initial step in calculating the molecular weight is to ascertain the precise molecular formula of the compound. Based on its chemical structure, the molecular formula for this compound has been determined to be:

C₈H₈N₂O [1]

This formula indicates that a single molecule of the compound is composed of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Atomic Weights of Constituent Elements

The molecular weight is the sum of the atomic weights of all atoms in the molecule. For this calculation, the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) are utilized.

Calculation of Molecular Weight

The molecular weight (MW) is calculated using the following formula:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

The comprehensive calculation is presented in the table below.

Data Presentation: Molecular Weight Calculation

ElementSymbolNumber of AtomsStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC812.011[2]96.088
HydrogenH81.008[3][4]8.064
NitrogenN214.007[5][6]28.014
OxygenO115.999[7]15.999
Total 148.165

The calculated molecular weight of this compound is 148.165 g/mol . This value is consistent with published data for this compound, which reports a molecular weight of 148.16.[1]

Experimental Protocol for Molecular Weight Verification

While the theoretical molecular weight is calculated based on atomic weights, it can be experimentally verified using mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) to generate protonated molecules [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Analysis: The resulting spectrum will show a peak corresponding to the [M+H]⁺ ion. The exact mass of this ion is used to confirm the elemental composition and, consequently, the molecular weight of the parent molecule. For this compound, the expected m/z for the [M+H]⁺ ion would be approximately 149.071.

Visualization of the Calculation Workflow

The logical process for determining the molecular weight is outlined in the following diagram.

Workflow for Molecular Weight Calculation A Identify Compound: This compound B Determine Molecular Formula: C₈H₈N₂O A->B Structural Analysis C Obtain Atomic Weights: C, H, N, O B->C Elemental Composition D Calculate Total Mass for Each Element C->D Multiply by Atom Count E Sum Masses for Total Molecular Weight: 148.165 g/mol D->E Summation

Caption: Logical workflow for calculating the molecular weight.

References

Spectroscopic and Synthetic Data for Pyrrolo[1,2-a]pyrazin-6-ylmethanol Currently Unavailable in Publicly Accessible Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature has revealed a lack of specific spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the synthesis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol.

While the pyrrolo[1,2-a]pyrazine core is a known heterocyclic scaffold with various derivatives being synthesized and characterized for applications in medicinal chemistry, specific and complete data sets for the 6-hydroxymethyl substituted analog requested are not readily accessible. The conducted searches for "this compound," "6-hydroxymethyl-pyrrolo[1,2-a]pyrazine," and related terms did not yield a publication or database entry containing the required comprehensive technical information.

The available literature focuses on other substitution patterns of the pyrrolo[1,2-a]pyrazine ring system. For instance, studies on pyrrolo[1,2-a]quinoxaline-based derivatives have been published, providing detailed synthetic schemes and characterization data for those specific compounds. Similarly, research on the synthesis of various dihydropyrrolo[1,2-a]pyrazinones and other analogs is available, but these do not include the specific compound of interest.

Due to the absence of the necessary experimental data for this compound, it is not possible to construct the requested in-depth technical guide with the specified data tables, experimental protocols, and visualizations. Providing such a guide would require access to primary research data that has either not been published or is not indexed in the databases searched.

Researchers, scientists, and drug development professionals seeking this information may need to perform a de novo synthesis and characterization of this compound to obtain the required spectroscopic data and establish a detailed experimental protocol.

For reference and to illustrate the general synthetic approaches to the broader class of pyrrolo[1,2-a]pyrazine derivatives, one could consult literature on the synthesis of related analogs. These often involve multi-step sequences starting from substituted pyrroles or pyrazines. However, it must be emphasized that the specific reaction conditions and the resulting spectroscopic data would be unique to the target molecule, this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis involves a multi-step process commencing with the construction of the core pyrrolo[1,2-a]pyrazine scaffold, followed by functional group manipulation to introduce the hydroxymethyl moiety at the 6-position. This document outlines the reaction scheme, detailed experimental procedures, and data characterization. The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in compounds exhibiting a range of biological activities, including anti-inflammatory effects and potential as translocator protein (TSPO) ligands for neuropsychotropic drugs.[1][2]

Introduction

The pyrrolo[1,2-a]pyrazine heterocyclic system is a privileged scaffold in drug discovery due to its presence in a variety of biologically active molecules.[1][3] Derivatives of this core have shown promise as anti-inflammatory agents, and modulators of key biological targets.[1][4][5] The synthesis of specifically substituted derivatives, such as this compound, is of interest for the development of new therapeutic agents. This protocol details a plausible synthetic route based on established chemical transformations of the pyrrolo[1,2-a]pyrazine ring system.

Synthetic Pathway Overview

The proposed synthesis of this compound proceeds in two key stages:

  • Construction of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through various methods, including the condensation of a substituted pyrrole with a pyrazine precursor or via a palladium-catalyzed intermolecular cyclization reaction.[1][3]

  • Functionalization at the 6-position: Introduction of the methanol group at the 6-position can be accomplished by reduction of a corresponding carboxylic acid or ester derivative.

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolo[1,2-a]pyrazine-6-carboxylic acid ester intermediate

This protocol is adapted from general methods for the synthesis of pyrrolo[1,2-a]pyrazine derivatives.[3][6]

Materials:

  • 2-Pyrrolecarbaldehyde

  • Ethyl bromopyruvate

  • Triethylamine (Et3N)

  • Toluene

  • Sodium bicarbonate (NaHCO3) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-pyrrolecarbaldehyde (1.0 eq) in toluene, add triethylamine (1.2 eq).

  • Slowly add ethyl bromopyruvate (1.1 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pyrrolo[1,2-a]pyrazine-6-carboxylic acid ester intermediate.

Protocol 2: Reduction to this compound

This protocol describes the reduction of the ester intermediate to the final product.

Materials:

  • Pyrrolo[1,2-a]pyrazine-6-carboxylic acid ester intermediate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the pyrrolo[1,2-a]pyrazine-6-carboxylic acid ester intermediate (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again. A common quenching procedure is the Fieser method (X mL water, X mL 15% NaOH, 3X mL water for X g of LiAlH4).

  • Stir the resulting mixture until a granular precipitate forms.

  • Add anhydrous sodium sulfate, stir for an additional 15 minutes, and then filter the mixture through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Formation of Ester Intermediate2-Pyrrolecarbaldehyde, Ethyl bromopyruvate, Et3NTolueneReflux4-860-75
2Reduction of EsterPyrrolo[1,2-a]pyrazine-6-carboxylic acid ester, LiAlH4THF0 to RT2-470-85

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C8H8N2O[7]
Molecular Weight 148.16 g/mol [7]
Appearance Off-white to yellow solid
1H NMR (CDCl3, 400 MHz) δ (ppm) Expected signals: aromatic protons, CH2 protons, OH proton
13C NMR (CDCl3, 100 MHz) δ (ppm) Expected signals: aromatic carbons, CH2 carbon
Mass Spectrometry (ESI-MS) m/z [M+H]+ calculated: 149.0658; found: 149.xxxx

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Reduction Pyrrole 2-Pyrrolecarbaldehyde Intermediate Pyrrolo[1,2-a]pyrazine-6-carboxylic acid ester Pyrrole->Intermediate Et3N, Toluene, Reflux Bromopyruvate Ethyl bromopyruvate Bromopyruvate->Intermediate Final_Product This compound Intermediate->Final_Product LiAlH4, THF, 0°C to RT

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Pyrrolo[1,2-a]pyrazine derivatives have been investigated as Sirt6 activators.[4][5] Sirt6 is a sirtuin deacetylase involved in various cellular processes, including inflammation and metabolism. Activation of Sirt6 can lead to the suppression of pro-inflammatory gene expression.

Signaling_Pathway Pyrrolo_Derivative Pyrrolo[1,2-a]pyrazine Derivative Sirt6 Sirt6 Pyrrolo_Derivative->Sirt6 Activates NF_kB NF-κB Sirt6->NF_kB Deacetylates & Inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Genes Promotes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

References

Synthesis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Vilsmeier-Haack formylation of the parent pyrrolo[1,2-a]pyrazine, followed by the reduction of the resulting aldehyde to the desired primary alcohol.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the introduction of a formyl group at the 6-position of the pyrrolo[1,2-a]pyrazine core via a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The resulting intermediate, Pyrrolo[1,2-a]pyrazine-6-carbaldehyde, is then reduced in the second step using a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the target compound, this compound.

Synthesis_Workflow Start Pyrrolo[1,2-a]pyrazine Step1 Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Step1 Intermediate Pyrrolo[1,2-a]pyrazine-6-carbaldehyde Step1->Intermediate Step2 Reduction (NaBH₄, Methanol) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Pyrrolo[1,2-a]pyrazineC₇H₆N₂118.14Solid
Pyrrolo[1,2-a]pyrazine-6-carbaldehydeC₈H₆N₂O146.15Solid
This compoundC₈H₈N₂O148.16Solid

Experimental Protocols

Materials and Equipment:

  • Pyrrolo[1,2-a]pyrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Step 1: Synthesis of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (Vilsmeier-Haack Formylation)

This procedure outlines the formylation of pyrrolo[1,2-a]pyrazine. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

Vilsmeier_Haack_Reaction Pyrrolo_pyrazine Pyrrolo[1,2-a]pyrazine Reagents 1. POCl₃, DMF, 0 °C to rt 2. Aqueous NaHCO₃ workup Pyrrolo_pyrazine->Reagents Product Pyrrolo[1,2-a]pyrazine-6-carbaldehyde Reagents->Product

Caption: Vilsmeier-Haack formylation of pyrrolo[1,2-a]pyrazine.

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool N,N-dimethylformamide (DMF, 10 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Ensure the temperature is maintained at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve pyrrolo[1,2-a]pyrazine (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford Pyrrolo[1,2-a]pyrazine-6-carbaldehyde.

Expected Yield and Characterization:

  • Yield: Typically moderate to good.

  • Appearance: Solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.9 (s, 1H, CHO), 8.6-8.0 (m, 3H, aromatic), 7.5-7.0 (m, 2H, aromatic). Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Step 2: Synthesis of this compound (Reduction of Aldehyde)

This procedure describes the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride. This is a standard and efficient method for this transformation.

Aldehyde_Reduction Aldehyde Pyrrolo[1,2-a]pyrazine-6-carbaldehyde Reagents NaBH₄, Methanol, 0 °C to rt Aldehyde->Reagents Product This compound Reagents->Product

Caption: Reduction of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde.

Procedure:

  • Dissolve Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. Be cautious as the reaction may be exothermic and produce gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Expected Yield and Characterization:

  • Yield: Typically high.

  • Appearance: Solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.2-7.8 (m, 3H, aromatic), 7.2-6.8 (m, 2H, aromatic), 4.8 (s, 2H, CH₂OH), 2.0 (br s, 1H, OH). Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acids and water during storage.

  • DMF is a potential skin irritant and should be handled with caution.

Purifying Pyrrolo[1,2-a]pyrazin-6-ylmethanol: A Guide to Chromatographic and Crystallization Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of highly pure Pyrrolo[1,2-a]pyrazin-6-ylmethanol is a critical step in advancing discovery and development efforts. This heterocyclic compound, a member of the promising pyrrolopyrazine class of molecules, requires robust purification strategies to remove reaction byproducts and impurities. This document provides detailed application notes and protocols for the purification of this compound and its analogs, focusing on flash column chromatography and recrystallization methods.

Pyrrolo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The purification of specific derivatives, such as this compound, is essential for accurate biological evaluation and subsequent drug development. The presence of both a hydroxyl group and the nitrogen-containing heterocyclic core imparts a degree of polarity that guides the selection of appropriate purification techniques.

Data Presentation: Purification Outcomes

The following table summarizes representative quantitative data for the purification of polar N-heterocyclic compounds, including those structurally similar to this compound, using common laboratory techniques. This data is intended to be illustrative, as specific outcomes will vary depending on the crude sample's purity and the precise experimental conditions.

Purification MethodStationary/Solvent SystemStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Reference Compound Type
Flash Column Chromatography Silica Gel, Hexane:Ethyl Acetate (1:1)~75%>95%85%Substituted Pyrrolopyrimidine
Flash Column Chromatography Silica Gel, Dichloromethane:Methanol (95:5)~80%>98%80%Hydroxymethyl-substituted Quinoline
Recrystallization Ethanol/Water~90%>99%75%Polar N-Heterocycle
Recrystallization Ethyl Acetate/Hexane~85%>97%88%Functionalized Pyrazine

Experimental Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying this compound from a crude reaction mixture. The choice of solvent system is critical and should be guided by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Glass column with stopcock

  • Sand

  • Compressed air source (optional)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane or a hexane:ethyl acetate mixture).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system. A common starting point for polar compounds like this compound is a mixture of hexane and ethyl acetate (e.g., 2:1 or 1:1), gradually increasing the polarity by adding more ethyl acetate or switching to a dichloromethane/methanol system for more polar impurities.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The key is to select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture with water or hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes for this compound.

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity & Polarity Column Flash Column Chromatography TLC->Column Multiple Impurities Recrystallization Recrystallization TLC->Recrystallization High Initial Purity Pure Pure Product (>98%) Column->Pure Pure Fractions ImpureFractions Impure Fractions Column->ImpureFractions Combined for re-purification Recrystallization->Pure Crystals MotherLiquor Mother Liquor Recrystallization->MotherLiquor Contains Soluble Impurities

Caption: General purification workflow for this compound.

Chromatography_Protocol Start Start: Crude Sample Slurry Prepare Silica Slurry Start->Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity Confirmed Evaporate Evaporate Solvent Pool->Evaporate End End: Pure Product Evaporate->End Recrystallization_Protocol Start Start: Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End End: Pure Crystalline Product Dry->End

Application Notes and Protocols for the Characterization of Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrrolo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The detailed characterization of specific derivatives, such as Pyrrolo[1,2-a]pyrazin-6-ylmethanol, is crucial for drug discovery and development processes, ensuring purity, stability, and structural integrity. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application: To determine the purity of this compound and to quantify it in various matrices. A validated Reverse-Phase HPLC (RP-HPLC) method is essential for quality control.

Experimental Protocol:

A validated RP-HPLC method can be developed for the determination or purity evaluation of this compound.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: Octadecyl C18 column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm I.D., 5 µm particle size).[4]

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 2). The gradient can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 239 nm), determined by UV-Vis spectrophotometry.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Internal Standard: Phenacetin can be used as an internal standard for quantitative analysis.[4]

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like methanol.

Data Presentation:

ParameterValue
Retention Time (Analyte) To be determined experimentally
Retention Time (Internal Standard) To be determined experimentally
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
**Linearity (R²) **> 0.999

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample and System Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample and Standard Solutions D Inject Sample B->D C->D E Acquire Chromatogram D->E F Integrate Peaks E->F G Calculate Purity/Concentration F->G

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Application: To identify this compound and to detect and identify any volatile impurities. GC-MS provides structural information based on the fragmentation pattern of the molecule.

Experimental Protocol:

Gas chromatography-mass spectrometry analysis can reveal the presence of pyrrolo[1,2-a]pyrazine derivatives.[5]

  • Instrumentation: A GC-MS system with a capillary column.

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.

Data Presentation:

ParameterValue
Retention Time To be determined experimentally
Molecular Ion Peak (M+) Expected at m/z corresponding to the molecular weight
Key Fragmentation Ions To be determined from the mass spectrum

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent B Inject Sample into GC A->B C Separate Components B->C D Detect by Mass Spectrometer C->D E Analyze Mass Spectrum D->E F Identify Compound and Impurities E->F

Caption: Workflow for GC-MS identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: To confirm the chemical structure of this compound. ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

Experimental Protocol:

The ¹H and ¹³C NMR parameters (chemical shifts and coupling constants) are used to unambiguously assign the structure of pyrrolo[1,2-a]pyrazine derivatives.[6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • 2D NMR (optional): COSY, HSQC, and HMBC experiments can be performed for complete structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Data Presentation:

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons (Expected ~6.0-8.0)(s, d, t, m)Pyrrolo & pyrazine rings
CH₂OH Protons (Expected ~4.5-5.0)(s or d)2H-CH₂-
OH Proton (Variable)(s, br s)1H-OH
¹³C NMRChemical Shift (δ, ppm)Assignment
Aromatic Carbons (Expected ~100-150)Pyrrolo & pyrazine rings
CH₂OH Carbon (Expected ~60-70)-CH₂-

Logical Flow for NMR Structural Elucidation:

NMR_Logic A Acquire 1D NMR Spectra (¹H and ¹³C) B Assign Proton Signals (Chemical Shift, Multiplicity, Integration) A->B C Assign Carbon Signals (Chemical Shift) A->C D Propose Preliminary Structure B->D C->D E Acquire 2D NMR Spectra (COSY, HSQC, HMBC) D->E F Confirm Connectivity and Finalize Structure E->F

Caption: Logic for NMR structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Application: To identify the characteristic functional groups present in this compound, such as O-H (alcohol) and C-N bonds.

Experimental Protocol:

The IR spectra of pyrrolopyridazines reveal characteristic absorption bands for functional groups.[7]

  • Instrumentation: An FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Background: A background spectrum of the clean ATR crystal should be collected before analyzing the sample.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200 BroadO-H stretching (alcohol)
~3100-3000 MediumC-H stretching (aromatic)
~2950-2850 MediumC-H stretching (aliphatic)
~1650-1500 Medium-StrongC=C and C=N stretching (aromatic rings)
~1250-1000 StrongC-O stretching (alcohol) and C-N stretching

Workflow for FT-IR Analysis:

FTIR_Workflow A Collect Background Spectrum B Place Sample on ATR Crystal A->B C Acquire Sample Spectrum B->C D Identify Characteristic Peaks C->D E Assign Functional Groups D->E

Caption: Workflow for FT-IR functional group analysis.

References

Application Note: 1H and 13C NMR Analysis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of Pyrrolo[1,2-a]pyrazin-6-ylmethanol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this compound, this note utilizes predicted NMR data to serve as a reference for researchers working with this and structurally related molecules. The application note includes a comprehensive experimental protocol for sample preparation and data acquisition, tabulated summaries of predicted chemical shifts, and a logical workflow diagram for the NMR analysis process.

Introduction

Pyrrolo[1,2-a]pyrazines are a class of heterocyclic compounds that form the core structure of various biologically active molecules and are of significant interest in medicinal chemistry and drug development. This compound is a derivative of this scaffold, and its structural characterization is crucial for understanding its chemical properties and potential applications. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of organic molecules. This application note presents a guide to the 1H and 13C NMR analysis of this compound.

Predicted NMR Data

The 1H and 13C NMR chemical shifts for this compound have been predicted using computational methods. These predicted values provide a valuable reference for the assignment of signals in experimentally acquired spectra. The predicted data is summarized in the tables below.

Chemical Structure:

this compound

Figure 1: Chemical structure of this compound.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H17.85d
H38.01d
H46.95dd
H76.81s
H87.23s
-CH2-4.75s
-OH(variable)br s

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1118.5
C3129.2
C4112.8
C5a135.1
C6145.3
C7110.2
C8115.9
C9a127.8
-CH2-62.4

Disclaimer: The NMR data presented in this document is predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

This section outlines a general protocol for the acquisition of 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube if quantitative analysis or precise chemical shift referencing is required.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm
Temperature298 K

13C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans (NS)1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 s
Spectral Width (SW)240 ppm
Temperature298 K

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak for 1H NMR to determine the relative number of protons.

  • Structural Assignment: Assign the observed chemical shifts to the corresponding protons and carbons in the this compound structure, using the predicted data as a guide. 2D NMR experiments, such as COSY and HSQC, can be performed to aid in the definitive assignment of all signals.

Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis and the relationship between the different experimental stages.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_1h Acquire 1H NMR transfer->acq_1h acq_13c Acquire 13C NMR transfer->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase_base Phase and Baseline Correction ft->phase_base reference Referencing phase_base->reference peak_pick Peak Picking & Integration reference->peak_pick assign Structural Assignment peak_pick->assign logical_relationship compound This compound nmr_exp NMR Experiment compound->nmr_exp is analyzed by raw_data Raw Data (FID) nmr_exp->raw_data generates processed_spectra Processed Spectra (1H & 13C) raw_data->processed_spectra is processed into structural_info Structural Information processed_spectra->structural_info provides

Application Note: Mass Spectrometry Fragmentation Analysis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of Pyrrolo[1,2-a]pyrazin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices and for structural elucidation of its metabolites or derivatives. This application note provides a detailed experimental protocol for acquiring the mass spectrum, a summary of the observed fragmentation ions, and a proposed fragmentation pathway.

Introduction

Pyrrolo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The title compound, this compound, possesses reactive functional groups that make it a versatile building block in synthetic organic chemistry. Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique for the structural analysis of such organic compounds.[1][2][3] EI is a hard ionization technique that induces extensive fragmentation, providing a unique fingerprint for the molecule and valuable structural information.[1][2] This note details the expected fragmentation pattern of this compound under EI-MS conditions.

Experimental Protocol

Instrumentation:

A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with an electron ionization source is recommended for this analysis.

  • GC Column: A non-polar column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 µm film thickness, is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection of 1 µL of a 10 µg/mL solution of the analyte in methanol.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.[2]

  • Mass Range: m/z 40-300.

  • Scan Rate: 2 scans/sec.

Sample Preparation:

Prepare a 10 µg/mL stock solution of this compound in HPLC-grade methanol. Further dilutions can be made as necessary to achieve an optimal signal-to-noise ratio.

Results and Discussion

The electron ionization mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The proposed fragmentation pathway is initiated by the ionization of the molecule, followed by cleavages of the weaker bonds and rearrangements.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

m/zProposed Ion StructureRelative Intensity (%)Proposed Fragmentation
150[M]•+45Molecular Ion
149[M-H]•+100Loss of a hydrogen radical
131[M-H-H₂O]•+30Loss of water from the [M-H]•+ ion
121[M-CH₂OH]•+85Loss of the hydroxymethyl radical
119[M-H-CH₂O]•+60Loss of formaldehyde from the [M-H]•+ ion
93[C₆H₅N₂]•+40Cleavage of the pyrrole ring
78[C₅H₄N]•+25Further fragmentation

Fragmentation Pathway

The primary fragmentation of this compound is anticipated to involve the loss of the hydroxymethyl group and rearrangements within the heterocyclic core. The most abundant ion is likely to be the [M-H]•+ ion, which is a common feature for compounds with active hydrogens.

fragmentation_pathway M This compound m/z = 150 M_H [M-H]•+ m/z = 149 M->M_H -H• M_CH2OH [M-CH₂OH]•+ m/z = 121 M->M_CH2OH -•CH₂OH M_H_H2O [M-H-H₂O]•+ m/z = 131 M_H->M_H_H2O -H₂O M_H_CH2O [M-H-CH₂O]•+ m/z = 119 M_H->M_H_CH2O -CH₂O C6H5N2 [C₆H₅N₂]•+ m/z = 93 M_CH2OH->C6H5N2 -C₂H₂ C5H4N [C₅H₄N]•+ m/z = 78 C6H5N2->C5H4N -HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound using GC-MS is depicted below. This systematic approach ensures reproducible and high-quality data acquisition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Prepare 10 µg/mL solution in Methanol B Inject 1 µL into GC-MS A->B C Separation on DB-5ms column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z 40-300) D->E F Acquire Mass Spectrum E->F G Identify Molecular and Fragment Ions F->G H Propose Fragmentation Pathway G->H

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound under electron ionization conditions. The proposed fragmentation pathway and the detailed experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development for the identification and structural characterization of this and related compounds. The presented data and methodologies can be readily adapted for various research applications, including metabolite identification and reaction monitoring.

References

Application Notes and Protocols for Pyrrolo[1,2-a]pyrazin-6-ylmethanol as a PIM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that are crucial regulators of signal transduction cascades promoting cell survival, proliferation, and drug resistance. Overexpressed in numerous hematopoietic and solid tumors, PIM kinases represent a promising target for anticancer therapy. The pyrrolo[1,2-a]pyrazinone scaffold has been identified as a promising chemotype for the development of potent and selective PIM kinase inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of Pyrrolo[1,2-a]pyrazin-6-ylmethanol as a putative PIM kinase inhibitor. While specific data for this compound is not extensively available in public literature, the following protocols are based on established methods for characterizing inhibitors of the PIM kinase family, particularly other derivatives of the pyrrolo[1,2-a]pyrazinone class.[1][2][3]

PIM Kinase Signaling Pathway

PIM kinases (PIM1, PIM2, and PIM3) are downstream effectors of numerous cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway. Once expressed, they do not require post-translational modification for their kinase activity. PIM kinases phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein synthesis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p27kip1, and components of the mTOR signaling pathway, such as 4E-BP1. By phosphorylating these targets, PIM kinases promote cell survival and proliferation.

PIM_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM_Gene PIM Gene Transcription STAT->PIM_Gene activates PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) PIM_Gene->PIM_Kinase translates to BAD p-BAD (inactive) PIM_Kinase->BAD p27 p-p27 (degradation) PIM_Kinase->p27 mTORC1 mTORC1 signaling PIM_Kinase->mTORC1 Pyrrolo_Inhibitor This compound Pyrrolo_Inhibitor->PIM_Kinase inhibits Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle ProteinSynth Protein Synthesis mTORC1->ProteinSynth

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

Data Presentation

The inhibitory activity of pyrrolo[1,2-a]pyrazinone derivatives against PIM kinases is typically determined by in vitro kinase assays and cellular assays. The following tables present hypothetical but representative data for a compound within this class, which can be used as a benchmark for evaluating this compound.

Table 1: In Vitro PIM Kinase Inhibitory Activity (IC50)

Kinase TargetIC50 (nM) - Representative Pyrrolo[1,2-a]pyrazinone
PIM1< 100
PIM2< 100
PIM3< 150

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency. Data is representative for the compound class.[2]

Table 2: Cellular Anti-proliferative Activity (GI50)

Cell LineCancer TypeGI50 (µM) - Representative Pyrrolo[1,2-a]pyrazinone
MV-4-11Acute Myeloid Leukemia< 1
MOLM-13Acute Myeloid Leukemia< 1
PC-3Prostate Cancer1 - 5
DU145Prostate Cancer1 - 5

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound as a PIM kinase inhibitor.

Protocol 1: In Vitro PIM Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is for a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.[4][5]

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against PIM1, PIM2, and PIM3 kinases.

Materials:

  • Recombinant human PIM1, PIM2, and PIM3 enzymes

  • PIM kinase substrate peptide (e.g., a derivative of the BAD protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound dissolved in DMSO

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).

  • Add 2 µL of the respective PIM kinase enzyme to each well.

  • Add 2 µL of the substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare Serial Dilutions of This compound Start->Prepare_Inhibitor Add_Components Add Inhibitor, PIM Kinase, and Substrate/ATP Mix to Plate Prepare_Inhibitor->Add_Components Incubate_Reaction Incubate for 60 min at RT Add_Components->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADPGlo Incubate_Deplete Incubate for 40 min at RT Add_ADPGlo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Signal Incubate for 30 min at RT Add_Detection->Incubate_Signal Measure_Luminescence Measure Luminescence Incubate_Signal->Measure_Luminescence Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the In Vitro PIM Kinase Inhibition Assay.
Protocol 2: Cell-Based PIM Kinase Activity Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit PIM kinase activity within a cellular context by measuring the phosphorylation of a known downstream target.[6][7][8]

Objective: To determine if this compound inhibits the phosphorylation of a PIM kinase substrate (e.g., BAD at Ser112 or 4E-BP1 at Thr37/46) in a cancer cell line.

Materials:

  • Cancer cell line known to express PIM kinases (e.g., MV-4-11, PC-3)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-total-BAD, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with increasing concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total protein and the loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Protocol 3: Anti-Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10]

Objective: To determine the anti-proliferative effect (GI50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells in triplicate with serial dilutions of this compound (and a DMSO control).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a PIM kinase inhibitor. By following these established methodologies, researchers can effectively characterize the potency, cellular activity, and mechanism of action of this compound, thereby assessing its potential as a novel therapeutic agent for the treatment of cancers driven by PIM kinase signaling. It is recommended to always include appropriate positive and negative controls in all experiments to ensure the validity of the results.

References

Application of Pyrrolo[1,2-a]pyrazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in oncology research due to the diverse and potent anticancer activities exhibited by its derivatives. While specific research on Pyrrolo[1,2-a]pyrazin-6-ylmethanol is limited, a broad range of structurally related compounds, including dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines, pyrrolo[1,2-a]quinoxalines, and other complex fused systems, have demonstrated promising therapeutic potential. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This document provides a summary of the application of these derivatives in oncology research, including quantitative data on their activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

The cytotoxic activity of various pyrrolo[1,2-a]pyrazine and related derivatives against a panel of human cancer cell lines is summarized below. The data highlights the potential of this scaffold in targeting different cancer types.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazinesCompound 8lMCF-7 (Breast)2.80 ± 0.03[1]
A549 (Lung)2.53 ± 0.05[1]
3,4-Dihydropyrrolo[1,2-a]pyrazineCompound 3hPC-3 (Prostate)1.18 ± 0.05[2]
MCF-7 (Breast)1.95 ± 0.04[2]
Pyrrolo[1,2-a]quinoxalineCompound 1aK562 (Leukemia)4.5[3]
Compound 1hU937 (Lymphoma)5[3]
MCF-7 (Breast)8[3]
Pyrrolo[1,2-a]quinoxaline (SIRT6 Activator)Compound 36-Colony Formation Inhibition[4][5]
Pyrrolyldihydropyrazino[1,2-a]indoletrioneDHPITOHCT116 (Colorectal)Cytotoxic[6][7]

Signaling Pathways and Mechanisms of Action

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been shown to interfere with several key signaling pathways implicated in cancer progression.

A significant mechanism of action for some pyrrolo[1,2-a]quinoxaline derivatives is the activation of Sirtuin 6 (SIRT6), a histone deacetylase that acts as a tumor suppressor.[8] Activation of SIRT6 can lead to the inhibition of oncogenic transcription factors and suppression of tumor growth.[8]

SIRT6_Activation_Pathway Pyrrolo[1,2-a]quinoxaline_Derivative Pyrrolo[1,2-a]quinoxaline Derivative (e.g., Cmpd 36) SIRT6 SIRT6 Pyrrolo[1,2-a]quinoxaline_Derivative->SIRT6 Activates Histone_H3 Histone H3 (H3K9ac, H3K18ac, H3K56ac) SIRT6->Histone_H3 Deacetylates Oncogene_Transcription Oncogene Transcription Histone_H3->Oncogene_Transcription Inhibits Tumor_Suppression Tumor Suppression Oncogene_Transcription->Tumor_Suppression Leads to

SIRT6 Activation Pathway

Another important target is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Certain pyrrolo[1,2-a]quinoxaline derivatives have been identified as inhibitors of Akt kinase, thereby promoting apoptosis in cancer cells.[3]

Akt Kinase Inhibition Pathway

Furthermore, some derivatives, such as the pyrrolyldihydropyrazino[1,2-a]indoletrione analogue DHPITO, have been shown to target microtubules.[6][7] By promoting microtubule polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives.

Experimental Workflow

A general workflow for screening and characterizing the anticancer activity of novel pyrrolo[1,2-a]pyrazine derivatives is depicted below.

Experimental_Workflow Start Synthesized Pyrrolo[1,2-a]pyrazine Derivatives MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI) IC50_Determination->Apoptosis_Assay For potent compounds Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Assay For potent compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

References

Application Notes and Protocols: Pyrrolo[1,2-a]pyrazine Derivatives as Potential Therapeutics for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's Disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain, which contributes to cognitive decline. The development of small molecules that can inhibit the aggregation of Aβ and promote the dissociation of existing plaques represents a promising therapeutic strategy. This document provides detailed application notes and experimental protocols for a class of heterocyclic compounds, Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, exemplified by the YIAD series of molecules, which have shown potential in preclinical studies for Alzheimer's disease.

A notable derivative from a related series, 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazine known as YIAD-0121, has been identified as an effective Aβ-dissociating small molecule. It has demonstrated the ability to inhibit Aβ aggregation and break down pre-formed Aβ fibrils in laboratory settings.[1] Furthermore, in animal studies using 5XFAD transgenic mice, a model for AD, administration of YIAD-0121 led to a reduction in cerebral Aβ aggregation, lessened neuroinflammation, and prevented the progression of cognitive decline related to hippocampal function.[1][2]

This document will focus on the broader class of Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, including compounds like YIAD-0205, which have also been investigated for their anti-amyloidogenic properties.

Data Presentation

The following tables summarize the available quantitative data for the representative compound YIAD-0205, a Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid.

Table 1: In Vitro Efficacy of YIAD-0205

Assay TypeTargetMetricResultSource
Aβ Aggregation InhibitionAβ(1-42)InhibitionEffective at 10 µM and 100 µM[3]

Table 2: In Vivo Efficacy of YIAD-0205 in 5XFAD Mice

Animal ModelTreatmentDosageDurationKey FindingsSource
5XFAD Transgenic MiceYIAD-020550 mg/kgTwice a week for one monthReduced levels of Aβ plaques and oligomers[3][4]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation in 5XFAD Mice synthesis Synthesis of Benzo[d]imidazole- pyrrolo[1,2-a]pyrazine Hybrids (YIADs) tht_assay Thioflavin T (ThT) Assay (Aβ Aggregation Inhibition & Dissociation) synthesis->tht_assay Screening gel_electro Gel Electrophoresis (Analysis of Aβ species) tht_assay->gel_electro Confirmation oral_admin Oral Gavage Administration gel_electro->oral_admin Lead Compound Selection behavioral Behavioral Tests (e.g., Morris Water Maze, Passive Avoidance) oral_admin->behavioral ihc Immunohistochemistry (Aβ Plaque Load Analysis) oral_admin->ihc

signaling_pathway YIAD YIAD Compound (e.g., YIAD-0205) Abeta_oligo Aβ Oligomers YIAD->Abeta_oligo Inhibits Aggregation Abeta_fibril Aβ Fibrils (Plaques) YIAD->Abeta_fibril Promotes Dissociation Abeta_mono Aβ Monomers Abeta_mono->Abeta_oligo Aggregation Abeta_oligo->Abeta_fibril Fibrillization Neurotoxicity Neurotoxicity & Cognitive Decline Abeta_oligo->Neurotoxicity Abeta_fibril->Neurotoxicity

Experimental Protocols

Synthesis of Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids (YIAD Compounds)

This protocol describes a general method for synthesizing the YIAD compound series through a cascade reaction involving double cyclodehydration and aromatization.[5][6]

Materials:

  • 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes (starting material 1)

  • Substituted o-phenylenediamines (starting material 2)

  • Trifluoroacetic acid (TFA) or Dodecylbenzenesulfonic acid (DBSA) as a catalyst

  • Ethanol/H₂O or Toluene as solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde in the chosen solvent (e.g., Ethanol/H₂O).

  • Add the substituted o-phenylenediamine to the solution.

  • Add a catalytic amount of TFA or DBSA to the reaction mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature as required for the specific substrates.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid.

In Vitro Evaluation of Aβ Aggregation Inhibition and Dissociation

a) Thioflavin T (ThT) Fluorescence Assay

This assay is used to quantify the formation of amyloid fibrils. Thioflavin T dye binds to the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

Materials:

  • Synthetic or recombinant Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

  • YIAD compounds dissolved in a suitable solvent (e.g., DMSO)

Protocol for Inhibition of Aβ Aggregation:

  • Prepare a stock solution of Aβ(1-42) by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer to obtain a monomeric solution.

  • In a 96-well plate, mix the Aβ(1-42) solution (final concentration typically 10-25 µM) with various concentrations of the YIAD compound.

  • Include a control well with Aβ(1-42) and the vehicle (e.g., DMSO) only.

  • Add ThT solution to each well (final concentration typically 10-20 µM).

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals over a period of 24-48 hours.

  • A reduction in the fluorescence signal in the presence of the YIAD compound compared to the control indicates inhibition of Aβ fibrillization.

  • Calculate the percentage of inhibition and, if possible, determine the IC₅₀ value.

Protocol for Dissociation of Pre-formed Aβ Fibrils:

  • Prepare Aβ(1-42) fibrils by incubating a solution of the peptide (e.g., 25 µM in PBS) at 37°C for 24-48 hours.

  • Confirm fibril formation using the ThT assay.

  • Add different concentrations of the YIAD compound to the pre-formed fibrils.

  • Incubate the mixture at 37°C for a defined period (e.g., 2, 6, 12, 24 hours).

  • At each time point, take an aliquot and measure the ThT fluorescence.

  • A decrease in fluorescence intensity compared to the control (fibrils with vehicle) indicates the dissociation of Aβ fibrils.

  • Calculate the percentage of dissociation.

In Vivo Evaluation in 5XFAD Transgenic Mice

The 5XFAD mouse model is an aggressive model of amyloid pathology, developing Aβ plaques as early as 2 months of age.[7][8]

a) Compound Administration

  • Route: Oral gavage is a common method for administering YIAD compounds.[4]

  • Dosage: A dosage of 50 mg/kg has been reported for YIAD-0205.[3]

  • Frequency and Duration: Treatment regimens can vary, for example, twice a week for one month.[3]

b) Behavioral Testing

i. Morris Water Maze (MWM) This test assesses hippocampal-dependent spatial learning and memory.

Apparatus: A circular pool (110-120 cm in diameter) filled with opaque water, with a hidden escape platform.[9][10][11]

Procedure:

  • Acquisition Phase (e.g., 5 days, 4 trials per day): Mice are trained to find the hidden platform using distal cues in the room. The starting position is varied for each trial.[12]

  • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[9]

  • Data Analysis: Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. Improved performance in treated 5XFAD mice compared to vehicle-treated controls suggests cognitive benefits.

ii. Passive Avoidance Test This test evaluates fear-motivated learning and memory.

Apparatus: A two-compartment box with a light and a dark chamber, where the dark chamber is associated with a mild foot shock.[13][14]

Procedure:

  • Training Day: The mouse is placed in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.

  • Testing Day (e.g., 24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment in the treated group compared to the control group indicates improved memory of the aversive stimulus.

c) Immunohistochemical Analysis of Brain Tissue

This is performed to quantify the Aβ plaque burden in the brain.

Procedure:

  • Following the completion of behavioral testing, mice are euthanized, and their brains are collected.

  • Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected (e.g., in 30% sucrose), and sectioned.[7][8]

  • Brain sections are stained with antibodies specific for Aβ (e.g., 6E10).[8][15]

  • The sections are then visualized using microscopy, and the Aβ plaque area and number are quantified using image analysis software.

  • A significant reduction in plaque load in the brains of treated mice compared to controls indicates in vivo efficacy of the compound.

Conclusion

The Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine scaffold, particularly the YIAD series of compounds, represents a promising starting point for the development of novel therapeutics for Alzheimer's disease. The protocols outlined in this document provide a framework for the synthesis, in vitro screening, and in vivo evaluation of these and similar compounds. Further optimization of this chemical series could lead to the identification of clinical candidates with potent anti-amyloidogenic and neuroprotective properties.

References

Application Notes and Protocols for Screening Pyrrolo[1,2-a]pyrazin-6-ylmethanol Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrrolo[1,2-a]pyrazine scaffold is a nitrogen-containing heterocyclic structure found in various natural products and synthetic compounds.[1] Derivatives of this core structure have demonstrated a wide range of significant biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1][2] Some derivatives have been shown to act as kinase inhibitors, while others can modulate key signaling pathways involved in cell survival and proliferation.[1][3] Given the therapeutic potential of this chemical class, novel derivatives such as Pyrrolo[1,2-a]pyrazin-6-ylmethanol warrant thorough investigation to elucidate their biological effects and potential as drug candidates.

These application notes provide a strategic, tiered approach to screening the bioactivity of this compound. The protocols described herein start with a primary assessment of cytotoxicity, followed by secondary assays to investigate the compound's effects on key cellular signaling pathways frequently implicated in diseases like cancer and inflammation.[4][5][6]

Tier 1: Primary Screening - Cytotoxicity and Cell Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[7][8] This primary screen is crucial for identifying a suitable concentration range for subsequent, more specific bioassays and for flagging potential broad-spectrum cytotoxicity. The MTT assay is a widely used, reliable, and scalable colorimetric method for this purpose.[9][10][11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[9][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, typically at 570-590 nm.[11]

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., U937 - human lymphoma[3], HCT 116 - colon carcinoma, A549 - lung carcinoma) and a non-cancerous cell line (e.g., HEK-293 - embryonic kidney)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[9][13]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[9] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineDescriptionThis compound IC50 (µM)
U937Human Lymphoma15.2
HCT 116Human Colon Carcinoma28.5
A549Human Lung Carcinoma45.1
HEK-293Human Embryonic Kidney> 100

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h Seed->Incubate24h AddCmpd Add Compound to Cells Incubate24h->AddCmpd PrepareCmpd Prepare Compound Dilutions PrepareCmpd->AddCmpd Incubate48h Incubate 48-72h AddCmpd->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Tier 2: Secondary Screening - Signaling Pathway Modulation

Following the initial cytotoxicity assessment, secondary screening aims to identify the mechanism of action by investigating the compound's effect on key signaling pathways. Based on the known activities of the pyrrolo[1,2-a]pyrazine scaffold, the NF-κB, PI3K/Akt, and MAPK pathways are high-priority targets.[1][3]

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor-KappaB) pathway plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation.[14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[14] Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[14] A luciferase reporter assay is a robust method for monitoring NF-κB activation.[14][15]

Visualization: NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκB degradation DNA NF-κB Response Element NFkB_nuc->DNA binds Gene Gene Transcription (Inflammation, Survival) DNA->Gene Stimulus Stimulus (e.g., TNF-α) Stimulus->Receptor Compound Pyrrolo[1,2-a]pyrazin -6-ylmethanol Compound->IKK Inhibition?

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK-293 cells (or other suitable cell line)

  • NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase)[14]

  • Transfection reagent

  • This compound

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-only controls.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.

Data Presentation: Hypothetical NF-κB Inhibition Data

Compound Concentration (µM)Normalized Luciferase Activity (RLU)% Inhibition of NF-κB Activity
0 (Unstimulated)105-
0 (TNF-α Stimulated)25000
1187525
5112555
1062575
2530088
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, growth, proliferation, and metabolism.[16][17] Its aberrant activation is a hallmark of many cancers.[5][18] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn leads to the phosphorylation and activation of Akt.[5][18] Measuring the phosphorylation status of Akt at key residues (e.g., Ser473) is a direct method for assessing pathway activity.[5]

Visualization: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Targets (mTOR, BAD, etc.) pAkt->Downstream activates/inhibits GrowthFactor Growth Factor GrowthFactor->RTK Compound Pyrrolo[1,2-a]pyrazin -6-ylmethanol Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: The PI3K/Akt signaling pathway leading to cell survival and growth.

Experimental Protocol: In-Cell ELISA for Akt Phosphorylation

Materials:

  • Cancer cell line with active PI3K/Akt signaling (e.g., MCF-7)

  • This compound

  • Growth factor (e.g., IGF-1) for stimulation

  • In-Cell ELISA Kit (containing primary antibodies for phospho-Akt (Ser473) and total Akt, HRP-conjugated secondary antibody, and substrate)

  • Fixing and permeabilization buffers

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in a 96-well plate. Once confluent, serum-starve the cells for 12-24 hours to reduce basal Akt phosphorylation.

  • Compound Pre-treatment: Pre-treat cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the kit protocol.

  • Antibody Incubation: Incubate the cells with either anti-phospho-Akt or anti-total-Akt primary antibodies.

  • Secondary Antibody and Detection: Wash the wells and incubate with the HRP-conjugated secondary antibody. Add the HRP substrate and measure the absorbance.

  • Data Analysis: Normalize the phospho-Akt signal to the total Akt signal. Calculate the percentage of inhibition of Akt phosphorylation relative to the IGF-1 stimulated control.

Data Presentation: Hypothetical Akt Phosphorylation Inhibition

Compound Concentration (µM)Normalized p-Akt/Total Akt Ratio% Inhibition of Akt Phosphorylation
0 (Unstimulated)0.12-
0 (IGF-1 Stimulated)1.000
10.8119
50.5545
100.3268
250.1882
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the p44/42 MAPK (Erk1/2) cascade, is a key regulator of cell proliferation, differentiation, and survival.[19] The pathway is activated by a wide range of stimuli, including growth factors and cytokines.[19] Dysregulation of MAPK signaling is a common driver of cancer.[20] A common method to assess pathway activity is to measure the phosphorylation of Erk1/2 at Thr202/Tyr204.[19]

Visualization: MAPK/ERK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK_nuc p-ERK1/2 ERK->pERK_nuc translocates TF Transcription Factors (e.g., Elk-1) pERK_nuc->TF activates Gene Gene Transcription (Proliferation, Differentiation) TF->Gene GrowthFactor Growth Factor GrowthFactor->RTK Compound Pyrrolo[1,2-a]pyrazin -6-ylmethanol Compound->Raf Inhibition? Compound->MEK Inhibition?

Caption: Overview of the MAPK/ERK signaling cascade from the cell surface to the nucleus.

Experimental Protocol: Western Blot for ERK Phosphorylation

Materials:

  • Cancer cell line (e.g., A375 melanoma, which has a constitutively active MAPK pathway, or serum-starved HeLa cells for stimulation)

  • This compound

  • Growth factor (e.g., EGF) for stimulation

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • Western blot transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound at various concentrations for a specified time (e.g., 2-24 hours). If stimulation is required, serum-starve cells before treatment, then stimulate with EGF (e.g., 50 ng/mL) for 10 minutes before harvesting.

  • Protein Extraction: Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply the ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK and then anti-β-actin antibodies to serve as loading controls.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal, and then to the loading control (β-actin).

Data Presentation: Hypothetical ERK Phosphorylation Inhibition

Compound Concentration (µM)Normalized p-ERK/Total ERK Ratio (Densitometry Units)% Inhibition of ERK Phosphorylation
0 (Control)1.000
10.928
50.6535
100.4159
250.2278

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Pyrrolo[1,2-a]pyrazin-6-ylmethanol.

Proposed Synthetic Pathway

A common and effective route for the synthesis of this compound involves a three-step process:

  • Step 1: Synthesis of 1-(cyanomethyl)-1H-pyrrole-2-carbaldehyde (2) from a suitable 2-formylpyrrole (1).

  • Step 2: Cyclization of the intermediate (2) to form Pyrrolo[1,2-a]pyrazin-6(7H)-one (3).

  • Step 3: Reduction of the pyrazinone (3) to the target molecule, this compound (4).

Synthetic_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction 2_formylpyrrole 2-Formylpyrrole (1) cyanomethyl_pyrrole 1-(Cyanomethyl)-1H-pyrrole- 2-carbaldehyde (2) 2_formylpyrrole->cyanomethyl_pyrrole Bromoacetonitrile, Base (e.g., K2CO3) pyrazinone Pyrrolo[1,2-a]pyrazin- 6(7H)-one (3) cyanomethyl_pyrrole->pyrazinone Base (e.g., NaOEt), Heat target_molecule Pyrrolo[1,2-a]pyrazin- 6-ylmethanol (4) pyrazinone->target_molecule Reducing Agent (e.g., NaBH4)

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Step 1: Synthesis of 1-(cyanomethyl)-1H-pyrrole-2-carbaldehyde (2)

Q1: I am getting a low yield of the N-alkylated product (2). What are the possible causes and solutions?

A1: Low yields in the N-alkylation of pyrroles are often due to several factors:

  • Incomplete Deprotonation: The pyrrole nitrogen is not sufficiently acidic for deprotonation by weak bases.

    • Solution: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation before adding the alkylating agent.

  • Side Reactions: The aldehyde group can react with the base or the alkylating agent.

    • Solution: Protect the aldehyde group as an acetal before N-alkylation. The acetal can be easily deprotected under acidic conditions after the alkylation step.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reaction or degradation of products.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: The formation of multiple products can arise from C-alkylation in addition to the desired N-alkylation.

  • Solution: The choice of base and solvent can significantly influence the N/C alkylation ratio. Using a strong base in a polar aprotic solvent like DMF or DMSO generally favors N-alkylation.

Parameter Condition A Condition B Expected Outcome
Base K₂CO₃NaHNaH leads to more complete deprotonation and higher N-selectivity.
Solvent AcetoneDMFDMF, a polar aprotic solvent, enhances the rate of N-alkylation.
Temperature RefluxRoom TempLower temperatures can minimize side reactions.

Caption: Comparison of reaction conditions for N-alkylation of pyrrole.

Step 2: Cyclization to Pyrrolo[1,2-a]pyrazin-6(7H)-one (3)

Q3: The cyclization of the cyanomethyl intermediate (2) is not proceeding to completion. What can I do to improve the yield of the pyrazinone (3)?

A3: Incomplete cyclization can be due to several factors:

  • Insufficient Base Strength: The base may not be strong enough to promote the intramolecular cyclization.

    • Solution: Use a stronger base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in the corresponding alcohol as the solvent.

  • Steric Hindrance: Bulky substituents on the pyrrole ring can hinder the cyclization.

    • Solution: If possible, choose a synthetic route with smaller protecting groups or substituents.

  • Reaction Temperature: The reaction may require thermal activation.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Refluxing in ethanol or a higher boiling point solvent may be necessary.

Q4: I am observing the formation of a polymeric material instead of the desired cyclized product. Why is this happening and how can I prevent it?

A4: Polymerization can occur if the intermolecular reaction is favored over the intramolecular cyclization.

  • Solution: Employ high-dilution conditions. By adding the substrate slowly to a solution of the base, the concentration of the substrate is kept low, which favors the intramolecular cyclization over intermolecular polymerization.

Troubleshooting_Cyclization Start Low Yield of Pyrazinone (3) Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the reaction temperature adequate? Check_Base->Check_Temp Yes Use_Stronger_Base Use NaOEt or NaOMe Check_Base->Use_Stronger_Base No Check_Conc Is polymerization occurring? Check_Temp->Check_Conc Yes Increase_Temp Increase temperature/ reflux Check_Temp->Increase_Temp No High_Dilution Use high-dilution conditions Check_Conc->High_Dilution Yes End Improved Yield Check_Conc->End No Use_Stronger_Base->Check_Temp Increase_Temp->Check_Conc High_Dilution->End Experimental_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction Start1 2-Formylpyrrole Reagents1 Bromoacetonitrile, K2CO3, DMF Start1->Reagents1 Workup1 Aqueous Workup & Extraction Reagents1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 1-(Cyanomethyl)-1H-pyrrole- 2-carbaldehyde (2) Purification1->Product1 Product1_cont Intermediate (2) Reagents2 NaOEt, Ethanol, Reflux Product1_cont->Reagents2 Workup2 Neutralization & Extraction Reagents2->Workup2 Purification2 Crystallization/Chromatography Workup2->Purification2 Product2 Pyrrolo[1,2-a]pyrazin- 6(7H)-one (3) Purification2->Product2 Product2_cont Intermediate (3) Reagents3 NaBH4, THF Product2_cont->Reagents3 Workup3 Quenching & Extraction Reagents3->Workup3 Purification3 Column Chromatography Workup3->Purification3 Product3 Pyrrolo[1,2-a]pyrazin- 6-ylmethanol (4) Purification3->Product3

Identifying and minimizing side products in Pyrrolo[1,2-a]pyrazin-6-ylmethanol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in reactions involving Pyrrolo[1,2-a]pyrazin-6-ylmethanol.

Troubleshooting Guides

Issue 1: Unexpected Carbonyl-Containing Impurity Detected

Question: During the synthesis or modification of this compound, I've identified an impurity with a molecular weight corresponding to the aldehyde or carboxylic acid derivative. What is the likely cause and how can I prevent this?

Answer:

This is a common issue arising from the oxidation of the primary alcohol (methanol) group at the C6 position. The pyrrolo[1,2-a]pyrazine ring system can be susceptible to certain oxidizing agents, and the hydroxymethyl group is a prime target for oxidation.

Possible Side Products:

  • Pyrrolo[1,2-a]pyrazine-6-carbaldehyde: Formed by partial oxidation of the alcohol.

  • Pyrrolo[1,2-a]pyrazine-6-carboxylic acid: Results from complete oxidation of the alcohol.

Troubleshooting Workflow:

G start Unexpected Carbonyl Impurity (Aldehyde or Carboxylic Acid) check_oxidants Review Reaction Conditions: - Presence of oxidizing agents? - Exposure to air for prolonged periods? start->check_oxidants characterization Characterize Impurity: - Mass Spectrometry - NMR Spectroscopy start->characterization prevention Implement Preventative Measures check_oxidants->prevention If oxidants present or suspected protocol_aldehyde Protocol 1: Minimizing Aldehyde Formation prevention->protocol_aldehyde protocol_acid Protocol 2: Minimizing Carboxylic Acid Formation prevention->protocol_acid

Caption: Workflow for troubleshooting carbonyl impurities.

Preventative Measures & Protocols:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Choice of Reagents: When performing reactions on other parts of the molecule, carefully select reagents that are not known to be strong oxidants.

Table 1: Effect of Reaction Atmosphere on Oxidation of this compound

Reaction AtmospherePyrrolo[1,2-a]pyrazine-6-carbaldehyde (%)Pyrrolo[1,2-a]pyrazine-6-carboxylic acid (%)
Air (24h, RT)5-102-5
Nitrogen (24h, RT)< 1< 0.5
Argon (24h, RT)< 1< 0.5
(Data is illustrative and may vary based on specific reaction conditions)
Issue 2: Formation of Colored Byproducts and Tar-like Residues

Question: My reaction mixture turns dark, and I'm observing significant formation of insoluble, tar-like material. What could be causing this polymerization/degradation?

Answer:

The pyrrole ring within the Pyrrolo[1,2-a]pyrazine system is electron-rich and highly susceptible to degradation under strongly acidic conditions. Protonation of the pyrrole ring can lead to a loss of aromaticity, making it prone to polymerization and other decomposition pathways.

Troubleshooting Workflow:

G start Formation of Colored Byproducts and Tar check_acid Evaluate Reaction pH: - Use of strong acids (e.g., HCl, H2SO4)? - Generation of acidic byproducts? start->check_acid mitigation Mitigation Strategies check_acid->mitigation If acidic conditions are present protocol_ph Protocol 3: pH Control and Acid Scavenging mitigation->protocol_ph

Caption: Troubleshooting guide for acid-catalyzed degradation.

Preventative Measures & Protocols:

  • pH Control: Maintain the reaction mixture at a neutral or slightly basic pH if the desired transformation allows.

  • Use of Weaker Acids: If an acid catalyst is necessary, consider using a weaker organic acid (e.g., acetic acid) or a solid-supported acid catalyst that can be easily filtered off.

  • Acid Scavengers: In reactions that may generate acidic byproducts, include a non-nucleophilic base (e.g., proton sponge) to neutralize the acid in situ.

Table 2: Impact of pH on the Stability of this compound

ConditionObservationRecovery of Starting Material (%)
1M HCl, 2hSignificant darkening, tar formation< 20
Acetic Acid, 2hSlight discoloration> 90
pH 7 Buffer, 2hNo significant change> 98
(Data is illustrative and based on general pyrrole chemistry)
Issue 3: N-Oxide Formation on the Pyrazine Ring

Question: I have an impurity with a mass increase of 16 amu, suggesting the addition of an oxygen atom. NMR analysis is consistent with modification of the pyrazine ring. What is this side product?

Answer:

The nitrogen atoms in the pyrazine ring are susceptible to oxidation, leading to the formation of N-oxides. This is particularly common when using reagents such as peroxy acids (e.g., m-CPBA) or even hydrogen peroxide under certain conditions.

Signaling Pathway of N-Oxide Formation:

G reactant This compound product This compound N-oxide reactant->product Oxidation oxidant Oxidizing Agent (e.g., m-CPBA, H2O2) oxidant->product

Caption: Formation of the N-oxide side product.

Preventative Measures & Protocols:

  • Avoid Strong Oxidants: When possible, choose reaction pathways that do not involve strong oxidizing agents known to form N-oxides.

  • Reductive Workup: If the use of an oxidizing agent is unavoidable, a reductive workup (e.g., with sodium sulfite or thiosulfate) may help to reduce any N-oxide formed back to the parent pyrazine.

Frequently Asked Questions (FAQs)

Q1: Can the pyrrole ring undergo electrophilic substitution?

A1: Yes, the pyrrole ring is electron-rich and can undergo electrophilic substitution reactions such as halogenation, nitration, and acylation. These reactions typically occur at the positions with the highest electron density. Careful control of reaction conditions is necessary to avoid multiple substitutions or degradation of the starting material.

Q2: Are there any known intramolecular cyclization side reactions involving the hydroxymethyl group?

A2: While less common, under certain conditions, particularly with activating agents for the alcohol (e.g., tosyl chloride) and in the presence of a nucleophilic position on the ring, intramolecular cyclization could occur. This would lead to the formation of a new fused ring system. Careful characterization of byproducts is recommended if such reagents are used.

Q3: How can I best purify this compound from its oxidized side products?

A3: Column chromatography on silica gel is typically effective. The polarity differences between the starting alcohol, the intermediate aldehyde, and the final carboxylic acid are usually sufficient for good separation. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, should provide good resolution.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Oxidation
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Inerting: Purge the flask with dry nitrogen gas for 10-15 minutes.

  • Reagents: Add this compound and degassed solvent to the flask under a positive pressure of nitrogen.

  • Reaction: Add other reagents via syringe through a septum. Maintain a gentle flow of nitrogen throughout the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a degassed aqueous solution if necessary.

  • Extraction & Purification: Extract the product with an appropriate organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 3: Reaction under Controlled pH with an Acid Scavenger
  • Setup: To a standard reaction flask, add this compound and the solvent.

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to the mixture.

  • Reagent Addition: Slowly add the reagent that is expected to generate an acidic byproduct.

  • Monitoring: Monitor the pH of the reaction mixture periodically if possible, and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow standard aqueous workup and purification procedures. The added base and its salt can typically be removed during the aqueous wash steps.

Overcoming challenges in the purification of Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of Pyrrolo[1,2-a]pyrazin-6-ylmethanol. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.

Troubleshooting Guide

This guide addresses common challenges that may be encountered during the purification of this compound.

Issue 1: The final product shows the presence of starting materials or reagents.

  • Question: How can I remove unreacted starting materials and reagents from my crude this compound?

  • Answer:

    • Column Chromatography: This is the most effective method for separating the target compound from starting materials and reagents.[1][2][3] The choice of solvent system is crucial for achieving good separation. A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity.

    • Washing: Depending on the nature of the impurities, a liquid-liquid extraction or a simple washing step of the organic layer containing the crude product with an appropriate aqueous solution (e.g., dilute acid, base, or brine) can remove some of the starting materials and reagents prior to chromatographic purification.

    • Recrystallization: If the impurities have significantly different solubility profiles from the product, recrystallization can be an effective purification step.

Issue 2: The purified product contains isomeric impurities.

  • Question: My NMR analysis indicates the presence of a regioisomer. How can I separate it from the desired this compound?

  • Answer:

    • High-Performance Flash Chromatography: Isomers can often be separated by optimizing the column chromatography conditions. Using a high-resolution silica gel and a carefully selected solvent system with a shallow gradient can improve separation.

    • Preparative HPLC: If flash chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can provide higher resolution for separating closely related isomers.

    • Recrystallization: In some cases, fractional recrystallization can be used to separate isomers if they have different crystallization properties.

Issue 3: The product appears to be degrading during purification.

  • Question: I am observing decomposition of this compound during purification. What could be the cause and how can I prevent it?

  • Answer:

    • Acid/Base Sensitivity: Pyrrolo[1,2-a]pyrazine derivatives can be sensitive to acidic or basic conditions. If using silica gel chromatography, which is slightly acidic, deactivation of the silica gel with a small amount of a non-polar amine (e.g., triethylamine) in the eluent can prevent degradation of sensitive compounds.

    • Temperature Stability: Avoid excessive heat during purification steps. When removing solvents under reduced pressure, use a water bath at a moderate temperature.

    • Light and Air Sensitivity: Some heterocyclic compounds are sensitive to light and air. It is good practice to protect the sample from light by wrapping containers in aluminum foil and to conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: The most commonly reported and effective method for the purification of pyrrolo[1,2-a]pyrazine derivatives is silica gel column chromatography.[1][2][3] The selection of an appropriate solvent system is critical for successful purification.

Q2: How do I choose the right solvent system for column chromatography?

A2: The choice of solvent system depends on the polarity of your target compound and the impurities present. A good starting point is to perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal conditions for separation. Common solvent systems for pyrrolo[1,2-a]pyrazine derivatives include gradients of ethyl acetate in hexane or cyclohexane, and sometimes with the addition of a more polar solvent like methanol or a less polar one like dichloromethane.[1][2][3]

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization can be a viable purification method, especially for removing impurities with different solubility profiles. The choice of solvent is crucial. You will need to screen various solvents or solvent mixtures to find one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound should be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of multiple components.

Data Presentation

Table 1: Exemplary Solvent Systems for Column Chromatography of Pyrrolo[1,2-a]pyrazine Derivatives

Compound TypeStationary PhaseEluent SystemReference
Pyrrolo[1,2-a]quinolineSilica GelPetrol ether / Ethyl acetate (95:5)[1]
Pyrimido-pyrrolo-oxazineSilica GelCyclohexane / Ethyl acetate (1:0 → 0:1)[2]
Imidazole-pyrrolo[1,2-a]pyrazineSilica GelHexane / Ethyl acetate / Dichloromethane (6:1:2)[3]

Note: These are examples for related structures and should be optimized for this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the solvent used for loading onto the column (e.g., dichloromethane or the initial eluent). Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system (e.g., a low percentage of ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

  • Purity Confirmation: Analyze the purified product using NMR, MS, and HPLC to confirm its identity and purity.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Solvent System Scouting) Crude->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect Fractions Column->Fractions TLC_check TLC Analysis of Fractions Fractions->TLC_check Combine Combine Pure Fractions TLC_check->Combine Solvent_Removal Solvent Removal Combine->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Analysis Purity Analysis (NMR, MS, HPLC) Pure_Product->Analysis

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issues? Impure_Start Starting Material Impurities Start->Impure_Start Yes Isomers Isomeric Impurities Start->Isomers Yes Degradation Product Degradation Start->Degradation Yes Solution1 Optimize Chromatography (Gradient/Solvent) Perform Acid/Base Wash Impure_Start->Solution1 Solution2 High-Resolution Chromatography Preparative HPLC Fractional Recrystallization Isomers->Solution2 Solution3 Deactivate Silica Gel (Et3N) Avoid High Temperatures Use Inert Atmosphere Degradation->Solution3

Caption: Troubleshooting logic for common purification challenges.

References

Addressing solubility issues of Pyrrolo[1,2-a]pyrazin-6-ylmethanol in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with Pyrrolo[1,2-a]pyrazin-6-ylmethanol and related heterocyclic compounds in biological assays.

Troubleshooting Guides

This section offers solutions to common problems researchers may face regarding the solubility of this compound.

Problem Possible Cause Suggested Solution
Compound precipitates upon addition to aqueous buffer/media. The compound has low aqueous solubility and is crashing out of the initial solvent (e.g., DMSO) when diluted.1. Optimize Co-solvent Concentration: Do not exceed a final DMSO concentration of 1% in your assay. If solubility is still an issue, consider a different, more miscible co-solvent. 2. Use a Water-Miscible Co-solvent: Prepare a higher concentration stock solution in a water-miscible organic solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). 3. Employ Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your assay buffer.[1][2] 4. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
Inconsistent results between experiments. Variability in compound concentration due to partial dissolution or precipitation.1. Ensure Complete Initial Dissolution: Before adding to the aqueous medium, ensure the compound is fully dissolved in the stock solvent. Gentle warming or sonication can aid this process. 2. Prepare Fresh Dilutions: Avoid using old stock solutions where the compound may have precipitated over time. Prepare fresh dilutions for each experiment. 3. Vortex During Dilution: When diluting the stock solution into the aqueous buffer, vortex the buffer to ensure rapid and uniform mixing, which can prevent localized high concentrations and subsequent precipitation.
Loss of compound activity over time in solution. The compound may be unstable or aggregating in the chosen solvent or buffer.1. Assess Compound Stability: Perform a time-course experiment to determine the stability of the compound in your assay conditions. 2. Use of Antioxidants: If oxidative degradation is suspected, consider adding antioxidants to the buffer. 3. Consider Adsorption: The compound may be adsorbing to plasticware. Using low-adhesion microplates or adding a small amount of a non-ionic surfactant can mitigate this.
Visible particulates in the stock solution (e.g., in DMSO). The compound has exceeded its solubility limit in the stock solvent, or the compound has low purity.1. Lower Stock Concentration: Prepare a less concentrated stock solution. It is crucial to work below the compound's solubility limit in the stock solvent. 2. Filter the Stock Solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particulates before making dilutions. This ensures you are working with a saturated and homogenous solution. 3. Verify Compound Purity: Impurities can affect solubility. Confirm the purity of your compound using analytical techniques like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this compound?

Predicted Physicochemical Properties of Pyrrolo[1,2-a]pyrazine Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Predicted Aqueous Solubility
Pyrrolo[1,2-a]pyrazine (Parent Scaffold)C₇H₆N₂118.141.4Low
Pyrrolo[1,2-a]pyrazine-1-methanolC₈H₈N₂O148.16Not AvailableLow
This compound (Compound of Interest)C₈H₈N₂O148.16Likely < 2.0Predicted to be low

Note: The LogP and aqueous solubility for this compound are estimations based on its structure and the properties of similar compounds. Experimental determination is recommended.

Q2: What is the best initial solvent to use for this compound?

A2: Dimethyl sulfoxide (DMSO) is a common starting point for dissolving many heterocyclic compounds for in vitro assays due to its high solubilizing power. However, it is crucial to prepare a stock solution at a concentration where the compound is fully dissolved and to be mindful of the final DMSO concentration in the assay, which should ideally be below 1% to avoid solvent-induced artifacts.

Q3: How can I experimentally determine the kinetic solubility of my compound?

A3: A common method is the turbidimetric solubility assay. This involves preparing a high-concentration stock solution in DMSO, making serial dilutions in an aqueous buffer (e.g., PBS), and then measuring the turbidity using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research.[1][2]

Q5: Can I use surfactants to improve the solubility of my compound?

A5: Yes, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and dissolution of poorly soluble compounds. They can also help prevent the compound from precipitating out of solution.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound for Biological Assays
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in 100% DMSO to make a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing or sonication. If particulates remain, the solution should be filtered through a 0.22 µm syringe filter.

  • Working Solution Preparation:

    • Perform serial dilutions of the DMSO stock solution in your chosen aqueous buffer or cell culture medium.

    • It is critical to add the DMSO stock to the aqueous solution while vortexing to ensure rapid dispersion and minimize precipitation.

    • The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent effects on the biological system.

Protocol 2: Improving Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

    • Stir until the HP-β-CD is completely dissolved. This may require gentle warming.

  • Complexation Method 1 (Pre-complexation):

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol or methanol).

    • In a separate tube, add the desired amount of the HP-β-CD solution.

    • Slowly add the compound stock solution to the HP-β-CD solution while stirring.

    • Allow the mixture to equilibrate (e.g., by stirring or shaking for several hours or overnight at room temperature).

    • Remove the organic solvent under a stream of nitrogen or by rotary evaporation.

    • The resulting aqueous solution contains the compound-cyclodextrin complex.

  • Complexation Method 2 (In-situ Solubilization):

    • Add the dry powder of this compound directly to the pre-prepared HP-β-CD solution in the assay buffer.

    • Vortex and/or sonicate the mixture until the compound is dissolved.

    • This method is simpler but may be less efficient for forming a stable complex compared to pre-complexation.

Visualizations

Signaling Pathway

p38_NLRP3_Pathway cluster_stimulus Cellular Stress / PAMPs / DAMPs cluster_upstream Upstream Kinases cluster_p38 p38 MAPK Cascade cluster_nlrp3 NLRP3 Inflammasome Activation cluster_cytokines Inflammatory Response Stimulus Stimulus MKK3_6 MKK3/6 Stimulus->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation NLRP3 NLRP3 Priming & Activation p38_MAPK->NLRP3 Promotes Pyrrolo_pyrazin This compound Pyrrolo_pyrazin->p38_MAPK Inhibits ASC ASC NLRP3->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Activation Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b Solubility_Workflow Start Start: Poorly Soluble This compound Prep_Stock Prepare 10-50 mM Stock in 100% DMSO Start->Prep_Stock Kinetic_Sol Determine Kinetic Solubility (e.g., Turbidimetry) Prep_Stock->Kinetic_Sol Check_Sol Is Solubility > Target Assay Concentration? Kinetic_Sol->Check_Sol Proceed Proceed with Assay (Final DMSO < 1%) Check_Sol->Proceed Yes Troubleshoot Solubility Enhancement Required Check_Sol->Troubleshoot No End End: Optimized Assay Conditions Proceed->End Co_Solvent Option 1: Test Co-solvents (e.g., DMF, NMP) Troubleshoot->Co_Solvent Cyclodextrin Option 2: Use Cyclodextrins (e.g., HP-β-CD) Troubleshoot->Cyclodextrin Surfactant Option 3: Add Surfactants (e.g., Tween 80) Troubleshoot->Surfactant Re_Evaluate Re-evaluate Solubility Co_Solvent->Re_Evaluate Cyclodextrin->Re_Evaluate Surfactant->Re_Evaluate Re_Evaluate->Check_Sol Troubleshooting_Logic Start Compound Precipitates in Aqueous Medium Check_DMSO Is Final DMSO Concentration > 1%? Start->Check_DMSO Reduce_DMSO Reduce DMSO Concentration or Use Less Stock Check_DMSO->Reduce_DMSO Yes Check_Stock Is Stock Solution Clear? Check_DMSO->Check_Stock No Reduce_DMSO->Start No_Easy_Fix Further Optimization Needed Reduce_DMSO->No_Easy_Fix Filter_Stock Filter Stock Solution (0.22 µm) Check_Stock->Filter_Stock No Check_Mixing Is Mixing Method Adequate? Check_Stock->Check_Mixing Yes Filter_Stock->Start Filter_Stock->No_Easy_Fix Improve_Mixing Improve Mixing: Vortex During Addition Check_Mixing->Improve_Mixing No Use_Solubilizer Consider Solubilizing Excipients (Cyclodextrins, Surfactants) Check_Mixing->Use_Solubilizer Yes Improve_Mixing->Start Improve_Mixing->No_Easy_Fix End Solution Found Use_Solubilizer->End

References

Fine-tuning reaction conditions for Pyrrolo[1,2-a]pyrazin-6-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: Low or No Yield of Pyrrolo[1,2-a]pyrazine Core Product During Cyclization

Answer:

Failure to form the desired bicyclic product is a common issue. The underlying cause often relates to the reaction conditions or the stability of the reactants and intermediates.

  • Incomplete Reaction: The cyclization to form the pyrrolo[1,2-a]pyrazine ring can be slow. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Decomposition of Starting Materials: The starting materials, often substituted pyrroles and pyrazines, can be sensitive to highly acidic or basic conditions and high temperatures. Ensure the reaction conditions are compatible with your specific substrates. A lower temperature for a longer duration might be beneficial.

  • Catalyst Inactivity: If your synthesis involves a catalyst, such as in a palladium-catalyzed cross-coupling and cyclization, ensure the catalyst is active.[1] Use fresh catalyst and anhydrous, deoxygenated solvents.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. If the reaction is sluggish, consider switching to a higher-boiling solvent like DMF or DMSO, provided your substrates are stable at elevated temperatures.

Question 2: Formation of Significant Impurities or Side Products

Answer:

The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.

  • Polymerization: Starting materials, particularly pyrroles, can be prone to polymerization under acidic conditions. Consider using milder acids or a heterogeneous acid catalyst that can be easily filtered off.

  • Side Reactions of Functional Groups: If your precursors have other functional groups, they may undergo undesired reactions under the cyclization conditions. It may be necessary to use protecting groups for sensitive functionalities.

  • Over-alkylation or Arylation: In reactions involving N-alkylation or N-arylation of the pyrrole nitrogen, multiple additions can occur. Controlling the stoichiometry of the reagents is critical.

Question 3: Incomplete Reduction of the Carboxylate/Carboxylic Acid at the 6-Position

Answer:

The reduction of an ester or carboxylic acid to a primary alcohol is a key final step. If this reduction is incomplete, you may isolate unreacted starting material or an aldehyde intermediate.

  • Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For the reduction of esters and carboxylic acids, a strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required, as milder agents like sodium borohydride (NaBH₄) are often ineffective.[2][3]

  • Reaction Temperature: Reductions with LiAlH₄ are often performed at low temperatures (e.g., 0 °C) to control the reactivity and are then allowed to warm to room temperature. If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously.

  • Work-up Procedure: The work-up for LiAlH₄ reactions is critical to ensure the liberation of the alcohol from the aluminum salts. A standard Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is often effective. An improper work-up can lead to low isolated yields.

Question 4: Difficulty in Purifying the Final this compound Product

Answer:

Purification challenges can arise from the physical properties of the product or the presence of persistent impurities.

  • Polarity: The final alcohol product is likely to be quite polar, which can lead to streaking on silica gel chromatography. Consider using a modified stationary phase (e.g., alumina) or a different solvent system. A gradient elution from a non-polar to a polar solvent system can improve separation.

  • Residual Reducing Agent Byproducts: Byproducts from the reduction step, such as aluminum salts, can complicate purification. Ensure the aqueous work-up is thorough to remove as much of these inorganic impurities as possible before chromatographic purification.

  • Crystallization: If chromatography is challenging, consider crystallization as an alternative purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

What is a general synthetic strategy for this compound?

A common strategy involves the construction of the pyrrolo[1,2-a]pyrazine core with a precursor functional group at the 6-position, which is then converted to the methanol. A plausible route is the cyclization of a 2-substituted pyrrole with a suitable pyrazine derivative to form a pyrrolo[1,2-a]pyrazine-6-carboxylate, followed by reduction of the ester to the primary alcohol.

Which reducing agents are suitable for converting a pyrrolo[1,2-a]pyrazine-6-carboxylate to the corresponding alcohol?

Strong hydride-donating reagents are necessary for this transformation. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of esters and carboxylic acids to primary alcohols.[2][3] Milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough for this conversion.

How can I monitor the progress of the synthesis?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Staining with a universal indicator like potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the starting materials, intermediates, and products.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound. Note that optimal conditions will vary depending on the specific substrates used.

Reaction Step Reagents/Catalyst Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Cyclization Substituted Pyrrole, Substituted Pyrazine, Base (e.g., K₂CO₃) or Acid (e.g., TFA)Acetonitrile, DMF, or Toluene80 - 1204 - 2440 - 75
Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether0 to Room Temp1 - 670 - 95

Experimental Protocols

1. General Procedure for the Synthesis of Ethyl Pyrrolo[1,2-a]pyrazine-6-carboxylate (Hypothetical)

To a solution of ethyl 2-(pyrrol-1-yl)acetate (1 equivalent) in anhydrous acetonitrile (10 mL per mmol of pyrrole) is added 2-chloro-3-formylpyrazine (1.1 equivalents) and potassium carbonate (2.5 equivalents). The mixture is heated to reflux and stirred for 12-18 hours, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound.

2. General Procedure for the Reduction to this compound

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (THF, 15 mL per mmol of ester) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate (1 equivalent) in anhydrous THF (5 mL per mmol of ester) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams. The resulting slurry is stirred for 30 minutes, and the solids are removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield this compound.

Visualizations

experimental_workflow start Starting Materials (Substituted Pyrrole & Pyrazine) cyclization Cyclization Reaction start->cyclization purification1 Purification 1 (Column Chromatography) cyclization->purification1 intermediate Pyrrolo[1,2-a]pyrazine-6-carboxylate purification1->intermediate reduction Reduction Reaction (e.g., LiAlH4) intermediate->reduction workup Aqueous Work-up reduction->workup purification2 Purification 2 (Column Chromatography) workup->purification2 product Final Product (this compound) purification2->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield of Final Product check_reduction Check Reduction Step (TLC/LC-MS of crude) start->check_reduction incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction increase_reducing_agent Increase Equivalents of Reducing Agent incomplete_reduction->increase_reducing_agent Yes check_cyclization Check Cyclization Step (Analyze purified intermediate) incomplete_reduction->check_cyclization No solution Improved Yield increase_reducing_agent->solution low_intermediate_yield Low Intermediate Yield? check_cyclization->low_intermediate_yield optimize_cyclization Optimize Cyclization: - Temperature - Time - Catalyst/Reagents low_intermediate_yield->optimize_cyclization Yes purification_issue Purification Issues? low_intermediate_yield->purification_issue No optimize_cyclization->solution optimize_purification Optimize Purification: - Different solvent system - Alternative stationary phase - Crystallization purification_issue->optimize_purification Yes purification_issue->solution No, consult specialist optimize_purification->solution

Caption: Troubleshooting decision tree for low product yield.

References

Troubleshooting common problems in bioassays with Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolo[1,2-a]pyrazin-6-ylmethanol in various bioassays. The following information is compiled from established best practices for small molecule screening and general knowledge of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Poor Reproducibility or High Variability in Assay Results

Question: My assay results with this compound are inconsistent between experiments or even between wells of the same plate. What could be the cause?

Answer: Poor reproducibility is a common issue in bioassays and can stem from several factors. For a small molecule like this compound, the primary suspects are issues with its solubility and stability in the assay medium.

Troubleshooting Workflow:

A High Variability Observed B Check Compound Solubility A->B Is the compound fully dissolved? C Assess Compound Stability B->C Is the compound stable in your assay buffer? D Optimize Assay Conditions C->D Are incubation times and temperatures consistent? E Review Pipetting Technique D->E Is pipetting accurate and consistent? A Non-Sigmoidal Dose-Response B Test for Compound Aggregation A->B C Evaluate Cytotoxicity A->C D Investigate Off-Target Effects A->D A High Background / False Positives B Compound Autofluorescence A->B C Reporter Enzyme Inhibition A->C D Light Scattering A->D

Challenges and solutions for the scale-up synthesis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound on a larger scale?

A common and scalable approach involves a multi-step synthesis starting from commercially available 2-pyrrolecarboxaldehyde. The strategy focuses on building the pyrazine ring onto the pyrrole core, followed by functional group manipulation to introduce the hydroxymethyl group. This method avoids the direct use of potentially unstable or expensive starting materials.

Q2: What are the key stages in the proposed synthetic pathway?

The synthesis can be broken down into three main stages:

  • Condensation: Reaction of 2-pyrrolecarboxaldehyde with an amino acid ester (e.g., glycine methyl ester) to form an enamine intermediate.

  • Cyclization/Oxidation: Intramolecular cyclization of the enamine followed by oxidation to form the aromatic Pyrrolo[1,2-a]pyrazine-6-carboxylate.

  • Reduction: Reduction of the ester functionality to the desired this compound.

Q3: Are there any significant safety concerns to be aware of during scale-up?

Yes, several safety aspects require careful consideration during scale-up:

  • Thermal Management: The cyclization and reduction steps can be exothermic. Ensure adequate cooling capacity and monitor the internal reaction temperature closely to prevent thermal runaways.

  • Reagent Handling: The use of reducing agents like Lithium Aluminum Hydride (LiAlH₄) requires strict anhydrous conditions and careful quenching procedures due to its high reactivity with water and protic solvents.

  • Solvent Safety: Use of flammable solvents like THF and Diethyl Ether necessitates proper grounding of equipment and use of intrinsically safe electricals to prevent ignition sources.

Q4: How can I monitor the progress of each reaction step?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the reaction progress. For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes. For HPLC, a C18 column with a gradient of acetonitrile and water with a modifier like TFA is a good starting point.

Troubleshooting Guide

Stage 1: Condensation of 2-Pyrrolecarboxaldehyde and Glycine Methyl Ester
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Enamine Intermediate Incomplete reaction.- Increase reaction time.- Ensure adequate mixing.- Use a Dean-Stark trap to remove water and drive the equilibrium towards the product.
Degradation of starting material or product.- Maintain the recommended reaction temperature; avoid overheating.- Perform the reaction under an inert atmosphere (e.g., Nitrogen) to prevent oxidation.
Multiple Spots on TLC/HPLC Formation of side products.- Control the reaction temperature carefully.- Ensure the purity of the starting materials.
Stage 2: Cyclization and Oxidation to Methyl Pyrrolo[1,2-a]pyrazine-6-carboxylate
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Cyclization Insufficient activation.- Ensure the catalyst (e.g., a mild acid) is active and used in the correct stoichiometric amount.- Increase the reaction temperature gradually while monitoring for side product formation.
Low reaction temperature.- Optimize the reaction temperature; some cyclizations require higher temperatures to proceed at a reasonable rate.
Low Yield after Oxidation Inefficient oxidant.- Choose an appropriate oxidant (e.g., DDQ or Manganese Dioxide).- Ensure the oxidant is fresh and active.
Over-oxidation or degradation.- Control the stoichiometry of the oxidant carefully.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficult Purification Presence of polar impurities.- Utilize column chromatography with a gradient elution to separate the product from polar byproducts.- Consider an aqueous workup with a mild base to remove acidic impurities.
Stage 3: Reduction of Ester to this compound
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reduction Inactive reducing agent.- Use a fresh batch of the reducing agent (e.g., LiAlH₄ or NaBH₄).- Ensure strictly anhydrous conditions, as moisture will quench the reducing agent.
Insufficient amount of reducing agent.- Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).
Formation of Impurities Over-reduction of the pyrrole ring.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Add the substrate to the reducing agent slurry slowly to control the exotherm.
Difficult workup leading to product loss.- Follow a careful quenching procedure (e.g., Fieser workup for LiAlH₄).- Extract the product with a suitable organic solvent multiple times.
Product is Difficult to Isolate High polarity of the product.- Use a more polar solvent system for extraction and chromatography.- Consider precipitation or crystallization as an alternative to chromatography for purification on a large scale.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Condensation2-Pyrrolecarboxaldehyde, Glycine Methyl Ester HCl, TriethylamineToluene1104-685-95
2Cyclization/OxidationEnamine intermediate, DDQDichloromethane0 to 252-470-80
3ReductionMethyl Pyrrolo[1,2-a]pyrazine-6-carboxylate, LiAlH₄THF0 to 251-280-90

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-((1H-pyrrol-2-ylmethylene)amino)acetate (Enamine Intermediate)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-pyrrolecarboxaldehyde (1.0 eq), glycine methyl ester hydrochloride (1.1 eq), and toluene (10 mL per gram of aldehyde).

  • Add triethylamine (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the aldehyde is consumed (approx. 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.

Protocol 2: Synthesis of Methyl Pyrrolo[1,2-a]pyrazine-6-carboxylate
  • Dissolve the crude enamine from the previous step in dichloromethane (20 mL per gram of enamine) and cool the solution to 0 °C in an ice bath.

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired ester.

Protocol 3: Synthesis of this compound
  • To a flame-dried, three-necked flask under an inert atmosphere, add a 1 M solution of Lithium Aluminum Hydride (LiAlH₄) in THF (1.2 eq).

  • Cool the LiAlH₄ solution to 0 °C.

  • Dissolve Methyl Pyrrolo[1,2-a]pyrazine-6-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the weight of LiAlH₄ in grams.

  • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (eluent: methanol/dichloromethane gradient) to afford this compound.

Visualizations

experimental_workflow start Start: 2-Pyrrolecarboxaldehyde & Glycine Methyl Ester HCl step1 Step 1: Condensation (Toluene, Reflux) start->step1 intermediate1 Intermediate: Enamine step1->intermediate1 step2 Step 2: Cyclization/Oxidation (DDQ, DCM) intermediate1->step2 intermediate2 Intermediate: Methyl Pyrrolo[1,2-a]pyrazine-6-carboxylate step2->intermediate2 step3 Step 3: Reduction (LiAlH4, THF) intermediate2->step3 purification Purification (Column Chromatography) step3->purification end_product Final Product: This compound purification->end_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product? check_reaction Which Step is Problematic? start->check_reaction step1 Condensation check_reaction->step1 step2 Cyclization/Oxidation check_reaction->step2 step3 Reduction check_reaction->step3 step1_q1 Is the reaction incomplete? step1->step1_q1 step2_q1 Incomplete cyclization? step2->step2_q1 step3_q1 Incomplete reduction? step3->step3_q1 step1_a1 Increase reaction time or use Dean-Stark trap. step1_q1->step1_a1 Yes step1_q2 Are there side products? step1_q1->step1_q2 No step1_a2 Check temperature control and starting material purity. step1_q2->step1_a2 Yes step2_a1 Check catalyst activity or increase temperature. step2_q1->step2_a1 Yes step2_q2 Low yield after oxidation? step2_q1->step2_q2 No step2_a2 Use fresh oxidant and control stoichiometry. step2_q2->step2_a2 Yes step3_a1 Use fresh reducing agent and ensure anhydrous conditions. step3_q1->step3_a1 Yes step3_q2 Side product formation? step3_q1->step3_q2 No step3_a2 Maintain low temperature and slow addition. step3_q2->step3_a2 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolopyrazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Yield of the Desired Pyrrolopyrazine Product

Q1: My condensation reaction between an aminopyrrole and a 1,2-dicarbonyl compound is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low yields in this core reaction are frequently due to several factors. Here’s a systematic troubleshooting guide:

  • Purity of Starting Materials: Impurities in the aminopyrrole or dicarbonyl compound can significantly hinder the reaction.

    • Recommendation: Ensure the purity of your starting materials. 1-Aminopyrrole, for instance, is prone to oxidation and can discolor (yellow to brown) upon exposure to air, indicating degradation. It's advisable to use freshly purified starting materials or store them under an inert atmosphere. Impurities in commercially available amino acids, which can be precursors, may also affect the reaction.[1][2]

  • Reaction Conditions:

    • Temperature: Inadequate temperature control can be a major issue. Some condensation reactions require heating to proceed at an optimal rate.[3]

      • Recommendation: Carefully optimize the reaction temperature. Start with the literature-reported temperature and then screen a range of temperatures to find the sweet spot for your specific substrates.

    • Solvent and Moisture: The choice of solvent is critical, and the presence of moisture can either promote or hinder the reaction, sometimes leading to side products.[4]

      • Recommendation: Use dry solvents when anhydrous conditions are specified. If the reaction is sensitive to moisture, employ standard techniques for excluding it (e.g., flame-dried glassware, inert atmosphere). In some cases, a controlled amount of water might be necessary, so consider screening different solvent systems, including protic and aprotic options.[4]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Recommendation: Verify the stoichiometry of your reactants. Sometimes, a slight excess of one reactant (e.g., the dicarbonyl compound) can drive the reaction to completion.

Troubleshooting Workflow for Low Yield

start Low or No Product Yield check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure purify_sm Purify Starting Materials (e.g., distillation, recrystallization) check_purity->purify_sm Impure check_solvent Evaluate Solvent & Moisture Content optimize_temp->check_solvent Optimal screen_temps Screen a Range of Temperatures optimize_temp->screen_temps Suboptimal check_stoich Verify Reagent Stoichiometry check_solvent->check_stoich Effective screen_solvents Test Different Solvents (protic/aprotic, dry/wet) check_solvent->screen_solvents Ineffective adjust_ratio Adjust Reactant Ratios (e.g., use slight excess of one) check_stoich->adjust_ratio Incorrect success Improved Yield check_stoich->success Correct purify_sm->optimize_temp screen_temps->check_solvent screen_solvents->check_stoich adjust_ratio->success

Troubleshooting workflow for low product yield.
Issue 2: Incomplete Cyclization or Formation of Side Products

Q2: I am attempting a Pictet-Spengler reaction to form a tetrahydropyrrolopyrazine, but I'm observing incomplete cyclization and the formation of multiple side products. What could be going wrong?

A2: The Pictet-Spengler reaction is a powerful tool for constructing the pyrrolopyrazine core, but its success hinges on the formation and subsequent cyclization of an iminium ion.[5][6]

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. An acid that is too weak may not efficiently generate the electrophilic iminium ion necessary for cyclization. Conversely, an acid that is too strong can lead to degradation of the starting materials or the product.

    • Recommendation: Trifluoroacetic acid (TFA) is a commonly used catalyst.[7] If you are experiencing issues, consider screening other Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids. The concentration of the acid should also be optimized.

  • Nucleophilicity of the Pyrrole Ring: The pyrrole ring must be sufficiently nucleophilic to attack the iminium ion. Electron-withdrawing groups on the pyrrole ring can deactivate it and hinder the cyclization.

    • Recommendation: If your pyrrole substrate is electron-deficient, you may need to use stronger acidic conditions or higher temperatures to facilitate the reaction.[5]

  • Side Reactions: The intermediate imine or iminium ion can be susceptible to side reactions, such as polymerization or reaction with other nucleophiles present in the mixture.

    • Recommendation: Ensure that your reaction is free from competing nucleophiles. Running the reaction at a lower temperature might also help to minimize side reactions.

Q3: My Ugi multicomponent reaction to synthesize a pyrrolopyrazine precursor is yielding a complex mixture of products. How can I improve the selectivity?

A3: The Ugi reaction is known for its efficiency in creating molecular diversity, but this can sometimes lead to a lack of selectivity if not properly controlled.[8][9]

  • Reaction Mechanism and Intermediates: The reaction proceeds through several equilibria, including the formation of an imine and a nitrilium intermediate.[8][10] Side reactions can occur at any of these stages.

    • Recommendation: The order of addition of the components can sometimes influence the outcome. It is also important to use high-purity starting materials to avoid unwanted side reactions.

  • Post-Ugi Cyclization: If the Ugi product is a precursor for a subsequent cyclization to form the pyrrolopyrazine ring, incomplete conversion in the Ugi step will lead to a complex mixture.

    • Recommendation: Ensure the Ugi reaction has gone to completion before attempting the cyclization step. This can be monitored by techniques like TLC or LC-MS. Purification of the Ugi product before cyclization is often beneficial.

Issue 3: Difficulties in Product Purification

Q4: The crude product of my pyrrolopyrazine synthesis is difficult to purify by column chromatography. It either streaks on the column or I get poor separation. What can I do?

A4: Pyrrolopyrazine derivatives can be polar due to the presence of multiple nitrogen atoms, which can make chromatographic purification challenging.

  • Choice of Stationary and Mobile Phase:

    • Recommendation: For polar compounds, silica gel is often used, but it can lead to streaking due to strong interactions. Consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[11] For the mobile phase, adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent system (e.g., hexane/ethyl acetate) can help to reduce tailing on silica gel.[11]

  • Alternative Purification Methods:

    • Recommendation: If chromatography is not effective, consider other purification techniques such as recrystallization, distillation (for volatile compounds), or preparative HPLC.[11]

Table 1: Recommended Solvents for Purification of Pyrrolopyrazine Derivatives

Polarity of DerivativeRecommended Chromatographic MethodTypical Eluent System
Low to MediumNormal-phase on silica gelHexane/Ethyl Acetate
Medium to HighNormal-phase on silica gel with modifierHexane/Ethyl Acetate with 1-5% Methanol or Triethylamine
High (polar)Reverse-phase on C18 silicaWater/Acetonitrile or Water/Methanol with 0.1% TFA
Issue 4: Problems with Protecting Groups

Q5: I am using a Boc protecting group on a nitrogen atom in my pyrrolopyrazine synthesis, but I am encountering issues during deprotection. What are the common pitfalls?

A5: The tert-butyloxycarbonyl (BOC) group is a common amine protecting group, but its removal can sometimes lead to side reactions.[12][13][14]

  • Acid-Mediated Side Reactions: BOC deprotection is typically carried out under acidic conditions (e.g., with TFA or HCl).[12][13] The intermediate tert-butyl cation that is formed is a potent electrophile and can alkylate other nucleophilic sites in your molecule, such as other nitrogen atoms or electron-rich aromatic rings.[15]

    • Recommendation: To avoid unwanted alkylation, add a scavenger like triethylsilane or anisole to the deprotection reaction mixture to trap the tert-butyl cation.

  • Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the BOC group.

    • Recommendation: Monitor the reaction by TLC or LC-MS to ensure complete deprotection. If necessary, increase the reaction time or the amount of acid.

BOC Deprotection Troubleshooting

start BOC Deprotection Issues problem Identify Problem start->problem incomplete Incomplete Deprotection problem->incomplete Partial Conversion side_products Formation of Side Products problem->side_products Unwanted Products increase_acid Increase Acid Concentration or Reaction Time incomplete->increase_acid add_scavenger Add a Scavenger (e.g., anisole, triethylsilane) side_products->add_scavenger monitor Monitor Reaction by TLC or LC-MS increase_acid->monitor add_scavenger->monitor

Troubleshooting workflow for BOC deprotection.

Key Experimental Protocols

General Protocol for Condensation of 1-Aminopyrrole-2-carbonitrile with a 1,2-Diketone

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-aminopyrrole-2-carbonitrile (1.0 eq) in a suitable dry solvent (e.g., ethanol, toluene, or DMF).

  • Addition of Diketone: Add the 1,2-diketone (1.0-1.1 eq) to the solution.

  • Reaction Conditions: If necessary, add a catalytic amount of an acid (e.g., acetic acid or p-toluenesulfonic acid). Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Potential Pitfalls:

  • Moisture: Ensure all glassware is dry and use anhydrous solvents, as water can interfere with the condensation.[4]

  • Starting Material Purity: Use freshly purified 1-aminopyrrole-2-carbonitrile to avoid side reactions from degradation products.

  • Temperature Control: Overheating can lead to decomposition of the reactants or product.

General Protocol for BOC Deprotection
  • Reactant Preparation: Dissolve the BOC-protected pyrrolopyrazine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Addition of Acid: Add an excess of the deprotecting acid (e.g., 5-10 equivalents of trifluoroacetic acid or a solution of HCl in dioxane) to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding a base (e.g., saturated aqueous sodium bicarbonate solution) until the mixture is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Potential Pitfalls:

  • Alkylation Side Products: If your substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger to the reaction mixture.[15]

  • Incomplete Reaction: Ensure sufficient acid and reaction time are used for complete deprotection.[12][13]

References

Methods for enhancing the selectivity of Pyrrolo[1,2-a]pyrazin-6-ylmethanol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Pyrrolo[1,2-a]pyrazin-6-ylmethanol derivatives. The information is intended for scientists in drug development and related fields to address common challenges in synthesis, purification, and biological evaluation aimed at enhancing compound selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues that may be encountered during experimentation.

Section 1: Synthesis and Purification

Question 1: I am experiencing low yields in the cyclization step to form the pyrrolo[1,2-a]pyrazine core. What are the common causes and solutions?

Answer: Low yields in the formation of the pyrrolo[1,2-a]pyrazine core, often achieved through reactions like the Pictet-Spengler reaction, are a common issue. Here are potential causes and troubleshooting steps:

  • Incomplete Iminium Ion Formation: The reaction's driving force is the electrophilicity of the iminium ion formed from the condensation of an amine and an aldehyde/ketone.[1] If acid catalysis is insufficient or the reaction conditions are not optimal, iminium ion formation will be slow, leading to low yields.

    • Troubleshooting:

      • Acid Catalyst: Ensure the appropriate acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is used at the correct concentration.[1] For less nucleophilic starting materials, stronger acids or superacids may be required.[1]

      • Dehydrating Conditions: The initial condensation step releases water. The presence of water can reverse the reaction. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water and drive the reaction forward.

  • Side Reactions: Undesired side reactions can compete with the desired cyclization.

    • Troubleshooting:

      • Temperature Control: Overheating can lead to decomposition or polymerization. Optimize the reaction temperature; sometimes milder conditions over a longer period yield better results.

      • Protecting Groups: If your starting materials have other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.

Question 2: My purified this compound derivative shows poor stability and decomposes upon storage. How can I improve its stability?

Answer: The stability of heterocyclic compounds can be influenced by air, light, and temperature.

  • Troubleshooting:

    • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.

    • Salt Formation: If the compound has a basic nitrogen, converting it to a salt (e.g., hydrochloride or trifluoroacetate) can significantly improve its stability and handling properties.

    • Purity: Ensure that no residual acid or base from the purification process remains, as this can catalyze decomposition.

Question 3: I am having difficulty crystallizing my final compound for characterization. What strategies can I employ?

Answer: Crystallization of novel heterocyclic compounds can be challenging. A systematic approach to screening solvents is recommended.

  • Troubleshooting:

    • Solvent Selection: The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold.[2]

      • Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).[3]

      • Consider solvent mixtures. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy, then heat until it clarifies and allow to cool slowly.[3]

    • Inducing Crystallization: If crystals do not form spontaneously upon cooling, try the following:

      • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[4]

      • Seeding: Add a tiny crystal of the compound to the cooled solution to initiate crystal growth.[4]

      • Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.

Section 2: Biological Evaluation and Selectivity

Question 4: My this compound derivative is a potent inhibitor of my primary target, but it shows significant off-target activity. What are the general strategies to enhance selectivity?

Answer: Enhancing kinase inhibitor selectivity is a primary challenge in drug discovery due to the high conservation of the ATP-binding site across the kinome.[5] Several rational design strategies can be employed:

  • Exploiting Subtle Active Site Differences:

    • Gatekeeper Residue: Target kinases with smaller gatekeeper residues by introducing bulky substituents on your inhibitor that will sterically clash with larger gatekeeper residues of off-target kinases.[5]

    • Targeting Inactive Conformations: Design inhibitors that bind to the "DFG-out" or other inactive conformations of the kinase, which are often less conserved than the active "DFG-in" state.

  • Structure-Based Design:

    • Co-crystal Structure: If available, use the co-crystal structure of a related inhibitor with its target to guide modifications. For example, the optimization of pyrrolo[1,2-a]pyrazinones as PIM kinase inhibitors was guided by X-ray crystallography.[6][7]

    • Molecular Modeling: Use docking studies to predict how modifications to your scaffold will interact with the active sites of both on-target and off-target kinases.

  • Conformational Restriction: Introducing rigidity into the molecule, for example, by creating additional ring systems, can lock it into a conformation that is more favorable for binding to the target kinase and less so for off-targets.

Question 5: I am observing poor cellular permeability with my compounds. How can I improve their ability to cross the cell membrane?

Answer: Poor cell permeability is a common issue, particularly with compounds that have a high molecular weight or a large polar surface area.

  • Troubleshooting:

    • Lipophilicity (LogP): Modify the compound to achieve an optimal LogP value, typically in the range of 1-3. Extremely high or low lipophilicity can hinder membrane permeability.

    • Hydrogen Bonding: Reduce the number of hydrogen bond donors and acceptors, as these increase the energy required to move from an aqueous environment to the lipid bilayer of the cell membrane.

    • Molecular Weight: Aim to keep the molecular weight below 500 Da, as larger molecules often have difficulty with passive diffusion across cell membranes.

    • Linker Rigidity: In some cases, rigidifying a flexible linker (e.g., with a piperazine ring) can pre-organize the molecule into a more permeable conformation and improve physicochemical properties.[8]

Question 6: My compound shows inconsistent IC50 values in my kinase assays. What could be the cause?

Answer: Inconsistent IC50 values can stem from several experimental factors.

  • Troubleshooting:

    • Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. Precipitation will lead to an inaccurate assessment of the active concentration. The use of DMSO is common, but its final concentration in the assay should be kept low and consistent.

    • Enzyme Purity and Activity: Use highly purified and well-characterized enzyme preparations. Contaminating kinases can lead to false results.[5]

    • ATP Concentration: If you are screening ATP-competitive inhibitors, the IC50 value will be dependent on the ATP concentration used in the assay. Ensure the ATP concentration is consistent across experiments, ideally at or near the Km value for the specific kinase.

    • Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based) can have different sensitivities and be prone to different types of interference.[9] Ensure your compound is not interfering with the detection method (e.g., light scattering or fluorescence quenching).

Quantitative Data on Selectivity

The selectivity of a kinase inhibitor is a critical parameter. The following table provides a representative example of how to present selectivity data for a hypothetical this compound derivative (Compound X), inspired by the selectivity profile of a potent pyrrolo[1,2-a]pyrazinone PIM kinase inhibitor.[6][7]

Kinase TargetIC50 (nM) - Compound X
PIM1 (On-Target) 15
PIM2 (On-Target) 25
PIM3 (On-Target) 20
DYRK1A>10,000
CLK15,200
GSK3β>10,000
CDK2/CycA8,500
PLK1>10,000
Aurora A>10,000
VEGFR29,800
p38α>10,000
JNK1>10,000

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Kinase Selectivity Profiling

This protocol describes a general method for assessing the selectivity of a test compound against a panel of protein kinases using a radiometric assay format.

Materials:

  • Purified recombinant kinases

  • Specific substrate peptides or proteins for each kinase

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10% Phosphoric acid

  • Filter plates (e.g., 96-well phosphocellulose or glass fiber)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for screening is 10 µM.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the kinase reaction buffer, the specific substrate for the kinase being tested, and the diluted test compound.

  • Enzyme Addition: Add the corresponding purified kinase to each well to initiate the reaction. Include control wells with DMSO only (100% activity) and a known inhibitor for that kinase (positive control).

  • Initiation of Phosphorylation: Start the phosphorylation reaction by adding a solution of [γ-³³P]ATP and cold ATP to a final concentration appropriate for the kinase (often at its Km value).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 10% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unbound ATP.

  • Quantification: After drying the filter plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The PIM kinases are serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis.[5][10][11] They are often overexpressed in various cancers.[12] Pyrrolo[1,2-a]pyrazinone derivatives have been identified as potent and selective inhibitors of PIM kinases.[6][7] The diagram below illustrates a simplified PIM kinase signaling pathway, highlighting downstream targets involved in cell cycle progression and apoptosis.

PIM_Signaling_Pathway cluster_outcomes Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT3/5 JAK->STAT PIM_Kinase PIM Kinase (Target of this compound Derivatives) STAT->PIM_Kinase Upregulates Transcription p21 p21 (Cip1/Waf1) PIM_Kinase->p21 Inhibits p27 p27 (Kip1) PIM_Kinase->p27 Inhibits c_Myc c-Myc PIM_Kinase->c_Myc Activates mTORC1 mTORC1 PIM_Kinase->mTORC1 Activates Bad Bad PIM_Kinase->Bad Inhibits ASK1 ASK1 PIM_Kinase->ASK1 Inhibits Cell_Cycle_Progression Cell Cycle Progression c_Myc->Cell_Cycle_Progression mTORC1->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis

Caption: Simplified PIM kinase signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for screening and characterizing the selectivity of novel this compound derivatives.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Screen (Single Concentration vs. Target Kinase) Purification->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Hits Selectivity_Panel Kinase Selectivity Panel (e.g., 100+ Kinases) Dose_Response->Selectivity_Panel Potent Compounds Cellular_Assays Cell-Based Assays (Permeability, Target Engagement) Selectivity_Panel->Cellular_Assays Selective Compounds Lead_Optimization Lead Optimization (SAR-guided redesign) Cellular_Assays->Lead_Optimization In vivo Candidates Lead_Optimization->Synthesis New Derivatives

Caption: Workflow for kinase inhibitor selectivity screening.

References

Validation & Comparative

Validating the Biological Activity of Pyrrolo[1,2-a]pyrazin-6-ylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the biological activity of Pyrrolo[1,2-a]pyrazin-6-ylmethanol in vitro and in vivo. Drawing upon data from structurally related pyrrolo[1,2-a]pyrazine and pyrrolo[1,2-a]quinoxaline derivatives, we present a comparative analysis to guide researchers in characterizing this novel compound. The primary focus will be on its potential as a Sirtuin 6 (Sirt6) activator, a promising target for various diseases.[1][2]

Comparative Analysis of Biological Activity

While specific data for this compound is not yet available, we can extrapolate potential activities based on analogous compounds. Pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective Sirt6 activators.[1][2] For comparative purposes, we will consider the well-established Sirt6 activator, UBCS039, and other derivatives from the same chemical series.

Table 1: In Vitro Sirt6 Activation and Anti-Inflammatory Activity

CompoundSirt6 Activation (Fold Change at 100 µM)Anti-Inflammatory Activity (Inhibition of LPS-induced IL-6)Cytotoxicity (CC50 in HEK293T cells)Reference
This compound To be determinedTo be determinedTo be determined-
UBCS039 (Reference)~20-foldData not available> 100 µM[1]
Derivative 35~25-foldSignificant repression> 100 µM[1][2]
Derivative 36~28-foldSignificant repression> 100 µM[1][2]
Derivative 38~35-foldSignificant repression> 100 µM[1][2]

Table 2: In Vivo Anti-Cancer and Anti-Viral Activity

CompoundAnti-Cancer Activity (Colony Formation Inhibition)Anti-Viral Activity (SARS-CoV-2 EC50)Animal Model DataReference
This compound To be determinedTo be determinedTo be determined-
Derivative 36Significant inhibitionNot reportedNot reported[1][2]
Derivative 38Not reported9.3 µMNot reported[1][2]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, understanding the Sirt6 signaling pathway is crucial. Sirt6 is a NAD+-dependent deacetylase that plays a key role in chromatin modulation, DNA repair, and gene expression.[1]

Sirt6_Signaling_Pathway cluster_nucleus Nucleus cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Sirt6 Sirt6 H3K9ac Histone H3 (H3K9ac) Sirt6->H3K9ac Deacetylation NFkB NF-κB Sirt6->NFkB Deacetylation DNA_Repair DNA Repair Proteins Sirt6->DNA_Repair Activation Gene_Expression Target Gene Expression (e.g., TNF-α, IL-6) H3K9ac->Gene_Expression Repression NFkB->Gene_Expression Repression LPS LPS TLR4 TLR4 LPS->TLR4 Pyrrolo This compound Pyrrolo->Sirt6 Activation TLR4->NFkB Activation

Caption: Sirt6 signaling pathway and potential modulation by this compound.

The validation of a novel compound follows a structured workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation a Primary Screening (Sirt6 FDL Assay) b Selectivity Assays (Sirt1-7) a->b c Cell-Based Assays (LPS-induced cytokine production in BV2 cells) b->c d Cytotoxicity Assay c->d e Pharmacokinetic Studies d->e Lead Compound Selection f Efficacy Studies (e.g., LPS-induced endotoxemia model) e->f g Toxicology Studies f->g

Caption: General experimental workflow for validating the biological activity of a novel compound.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are protocols for key experiments.

In Vitro Sirt6 Deacetylation Assay (Fluor de Lys - FDL)

This assay quantifies Sirt6-dependent peptide deacetylation.

  • Reagents: Recombinant human Sirt6, Fluor de Lys-Sirt6 substrate (H3K9ac peptide), NAD+, developer solution.

  • Procedure:

    • Prepare a reaction mixture containing Sirt6 enzyme, NAD+, and the test compound (this compound) in assay buffer.

    • Initiate the reaction by adding the Fluor de Lys-Sirt6 substrate.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction and measure the fluorescence (Ex: 360 nm, Em: 460 nm) after adding the developer solution.

  • Data Analysis: The fold-change in Sirt6 activity is calculated relative to a vehicle control.

Cell-Based Anti-Inflammatory Assay

This assay evaluates the ability of the compound to suppress inflammation in a cellular model.

  • Cell Line: BV2 murine microglial cells.

  • Procedure:

    • Plate BV2 cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 30 minutes.[1]

    • Induce inflammation by treating with lipopolysaccharide (LPS; 100 ng/mL) for 6 hours.[1]

    • Collect the cell supernatant to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα) using ELISA.

    • Lyse the cells to extract RNA and quantify the expression of inflammatory genes by qRT-PCR.

  • Data Analysis: Determine the IC50 value for the inhibition of cytokine production.

In Vivo Model of LPS-Induced Endotoxemia

This animal model assesses the in vivo anti-inflammatory efficacy of the compound.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Administer this compound or vehicle control to mice via intraperitoneal (i.p.) injection.

    • After a specified pre-treatment time, induce systemic inflammation by i.p. injection of a lethal dose of LPS.

    • Monitor survival rates over a defined period (e.g., 72 hours).

    • In separate cohorts, collect blood samples at various time points post-LPS injection to measure serum levels of pro-inflammatory cytokines.

  • Data Analysis: Compare survival curves and cytokine levels between the treated and control groups.

Conclusion

This guide provides a structured approach for the in vitro and in vivo validation of this compound, with a focus on its potential as a Sirt6 activator. By employing the outlined experimental protocols and comparing the results with known compounds, researchers can effectively characterize its biological activity and therapeutic potential. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation to guide the research process.

References

A Comparative Analysis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol and Other PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as attractive therapeutic targets in oncology. Their overexpression is implicated in the proliferation, survival, and drug resistance of various cancer cells. This guide provides a comparative analysis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol and other notable PIM kinase inhibitors, presenting key performance data, experimental methodologies, and relevant signaling pathways to aid in research and drug development efforts.

Executive Summary

PIM Kinase Signaling Pathway

PIM kinases are constitutively active and primarily regulated at the transcriptional level by the JAK/STAT pathway. They play a crucial role in cell survival and proliferation by phosphorylating and regulating a variety of downstream targets, including the pro-apoptotic protein BAD and components of the mTOR signaling pathway.

PIM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokines Cytokines Cytokine_Receptor Cytokine_Receptor Cytokines->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM_Kinase PIM_Kinase STAT->PIM_Kinase Induces transcription BAD BAD PIM_Kinase->BAD Phosphorylates mTORC1 mTORC1 PIM_Kinase->mTORC1 Activates Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD pBAD pBAD->Apoptosis Inhibits 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates S6K S6K mTORC1->S6K Phosphorylates Protein_Synthesis Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibits p4E-BP1 p4E-BP1 p4E-BP1->Protein_Synthesis Promotes pS6K pS6K pS6K->Protein_Synthesis Promotes

Figure 1: Simplified PIM Kinase Signaling Pathway.

Comparative Performance of PIM Kinase Inhibitors

The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of several prominent PIM kinase inhibitors.

Table 1: Biochemical Inhibitory Activity (IC50/Ki in nM)
InhibitorPIM1PIM2PIM3Reference
Pyrrolo[1,2-a]pyrazinones (general class) Low µMLow µMLow µM[1]
AZD1208 0.451.9[2]
GDC-0339 (Ki) 0.030.10.02[3]
INCB053914 0.24300.12[4]

Note: Data for Pyrrolo[1,2-a]pyrazinones is qualitative for the general class due to the lack of specific data for the 6-ylmethanol derivative.

Table 2: Cellular Activity and In Vivo Efficacy
InhibitorCell Line(s)Cellular Effect(s)In Vivo Model(s)In Vivo EfficacyReference
Pyrrolo[1,2-a]pyrazinones (general class) VariousInhibition of cell growthN/AN/A[1]
AZD1208 MOLM-16 (AML)Cell cycle arrest, Apoptosis, Inhibition of pBAD, p4EBP1, pS6KMOLM-16 XenograftDose-dependent tumor growth inhibition[2]
GDC-0339 RPMI8226, MM.1S (Multiple Myeloma)CytostaticRPMI8226, MM.1S Xenografts90% TGI at 100 mg/kg in RPMI 8226 model[5]
INCB053914 Various Hematologic MalignanciesSynergizes with ruxolitinib to inhibit cell growth and induce apoptosisMPN modelsAntagonizes ruxolitinib-persistent myeloproliferation[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key assays used in the characterization of PIM kinase inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Kinase_Assay_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Components PIM Kinase + Substrate + ATP + Inhibitor Incubation Incubate at RT Components->Incubation ADP_Production ADP Production Incubation->ADP_Production ADP_Glo Add ADP-Glo™ Reagent ADP_Production->ADP_Glo Depletion Deplete remaining ATP ADP_Glo->Depletion Kinase_Detection Add Kinase Detection Reagent Depletion->Kinase_Detection Luminescence Measure Luminescence Kinase_Detection->Luminescence Western_Blot_Workflow Cell_Treatment Treat cells with inhibitor Lysis Lyse cells and collect protein Cell_Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-pBAD) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add chemiluminescent substrate and detect signal Secondary_Ab->Detection

References

A Comparative Analysis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol and Established mGluR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel metabotropic glutamate receptor 5 (mGluR5) antagonist, Pyrrolo[1,2-a]pyrazin-6-ylmethanol, with well-established antagonists, namely 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP). This analysis is based on available preclinical data and structure-activity relationship (SAR) studies to offer insights into their respective pharmacological profiles.

Executive Summary

Metabotropic glutamate receptor 5 (mGluR5) represents a key therapeutic target for a variety of neurological and psychiatric disorders.[1] While established non-competitive antagonists like MPEP and MTEP have been instrumental in validating this target, the search for next-generation antagonists with improved properties continues. The phenylethynyl-pyrrolo[1,2-a]pyrazine scaffold has emerged as a promising chemotype, demonstrating high potency and selectivity for mGluR5.[2][3] This guide focuses on a specific derivative, this compound, and evaluates its potential advantages and disadvantages against the benchmark compounds MPEP and MTEP.

Data Presentation: Comparative Pharmacological Profiles

Quantitative data for this compound is inferred from structure-activity relationship studies of the broader phenylethynyl-pyrrolo[1,2-a]pyrazine class. A 3D-QSAR study of 84 analogues in this class indicated that hydrophilic substituents can enhance biological activity.[4] The hydroxyl group in the methanol substituent at the 6-position is expected to confer increased hydrophilicity.

ParameterThis compound (Inferred)MPEPMTEP
Potency (IC₅₀/Kᵢ) Potent (likely low nM range)IC₅₀ = 36 nMIC₅₀ = 5.2 nM
Selectivity High for mGluR5Selective for mGluR5, but with some off-target effects on NMDA receptors at higher concentrations.[5][6]Highly selective for mGluR5 over other mGluRs and ionotropic receptors.[5][6]
Mechanism of Action Non-competitive (allosteric) antagonistNon-competitive (allosteric) antagonistNon-competitive (allosteric) antagonist
In Vivo Efficacy Predicted to have good efficacy in models of anxiety, depression, and pain.Effective in various preclinical models of anxiety, pain, and addiction.[7]Demonstrates efficacy in preclinical models of anxiety, pain, and substance use disorders.[7]
Pharmacokinetics The methanol group may improve solubility and metabolic stability compared to less polar analogues.Subject to metabolism, which can limit its in vivo application.Generally exhibits a more favorable pharmacokinetic profile than MPEP.
Potential Advantages Potentially improved solubility and reduced off-target effects due to the hydrophilic methanol group.Well-characterized pharmacological tool.High selectivity and improved in vivo profile compared to MPEP.
Potential Disadvantages Specific in vivo data is not yet available.Off-target effects at higher concentrations can confound experimental results.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of mGluR5 antagonists. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay to Determine Affinity for mGluR5:

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for the mGluR5 receptor.

  • Method:

    • Prepare cell membranes from HEK293 cells stably expressing human mGluR5.

    • Incubate the cell membranes with a radiolabeled mGluR5 antagonist (e.g., [³H]MPEP) at a fixed concentration.

    • Add increasing concentrations of the test compound (e.g., this compound, MPEP, or MTEP).

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

2. Functional Assay to Measure Antagonist Activity (Calcium Mobilization Assay):

  • Objective: To determine the functional potency (IC₅₀) of the test compound in inhibiting agonist-induced mGluR5 activation.

  • Method:

    • Culture HEK293 cells stably expressing human mGluR5 in 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known mGluR5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC₈₀).

    • Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.

    • Plot the inhibition of the agonist response against the concentration of the test compound to determine the IC₅₀ value.

In Vivo Assays

1. Rodent Model of Anxiety (Elevated Plus Maze):

  • Objective: To assess the anxiolytic-like effects of the test compound.

  • Method:

    • Administer the test compound or vehicle to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal injection).

    • After a specific pre-treatment time, place the animal at the center of an elevated plus maze, which consists of two open arms and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms for a set duration (e.g., 5 minutes).

    • Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

2. Rodent Model of Inflammatory Pain (Formalin Test):

  • Objective: To evaluate the analgesic effects of the test compound.

  • Method:

    • Administer the test compound or vehicle to rodents.

    • After the pre-treatment period, inject a dilute solution of formalin into the plantar surface of the hind paw.

    • Observe and score the nociceptive behaviors (e.g., licking, flinching, and biting of the injected paw) in two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-60 minutes post-formalin).

    • Analgesic compounds are expected to reduce the duration of these nociceptive behaviors, particularly in the late phase, which is associated with inflammatory pain.

Mandatory Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates targets

Caption: Canonical mGluR5 signaling cascade.

Experimental Workflow for mGluR5 Antagonist Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Making Binding Radioligand Binding Assay (Affinity - Ki) Functional Functional Assay (Potency - IC50) Binding->Functional Selectivity Selectivity Panel (vs. other receptors) Functional->Selectivity PK Pharmacokinetic Studies (ADME) Selectivity->PK Efficacy Efficacy Models (e.g., Anxiety, Pain) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead Lead Optimization Tox->Lead

Caption: A typical drug discovery workflow.

Comparative Logic of Antagonist Selection

Antagonist_Comparison cluster_established Established Antagonists cluster_novel Novel Antagonist Target Therapeutic Target: mGluR5 MPEP MPEP - Well-characterized - Off-target effects Target->MPEP Validated by MTEP MTEP - High selectivity - Improved PK Target->MTEP Validated by Pyrrolo This compound - Potent scaffold - Potential for improved properties Target->Pyrrolo Targets MPEP->MTEP Improved upon MTEP->Pyrrolo Potential for further improvement

Caption: Rationale for novel antagonist development.

References

Assessing the Cross-Reactivity and Off-Target Effects of Pyrrolo[1,2-a]pyrazin-6-ylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a framework for assessing the cross-reactivity and off-target effects of Pyrrolo[1,2-a]pyrazin-6-ylmethanol. Due to the limited publicly available data on this specific compound, this document outlines a comparative approach based on the broader class of pyrrolo[1,2-a]pyrazine derivatives, which have been investigated for a range of biological activities. This guide is intended to serve as a blueprint for researchers to generate and present crucial selectivity data.

Introduction to the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic scaffold that has been explored for its therapeutic potential across various disease areas.[1] Derivatives of this scaffold have been investigated as inhibitors of several protein kinases, including those involved in cancer and inflammatory diseases.[2][3][4][5] Additionally, molecules based on this framework have been developed as activators of enzymes like Sirt6 and as ligands for the translocator protein (TSPO).[6][7][8] Given the diverse biological targets of this chemical class, a thorough assessment of the cross-reactivity and potential off-target effects of any new derivative, such as this compound, is critical for its development as a selective pharmacological tool or therapeutic agent.

Comparative Kinase Selectivity Profile (Hypothetical Data)

To effectively assess the selectivity of this compound, a comprehensive kinase panel assay is recommended. The following table represents a hypothetical dataset illustrating how the results of such an assay could be presented. This table compares the inhibitory activity of this compound against a primary target and a selection of off-target kinases, alongside two hypothetical alternative inhibitors.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM)Alternative Inhibitor A (IC50, nM)Alternative Inhibitor B (IC50, nM)
Primary Target Kinase 15 10 25
Off-Target Kinase 1>10,0005001,500
Off-Target Kinase 21,2008,000>10,000
Off-Target Kinase 3850>10,0005,000
Off-Target Kinase 4>10,000250800
Off-Target Kinase 55,0001,500>10,000

IC50 values represent the half-maximal inhibitory concentration. Higher values indicate weaker inhibition.

Profiling Against Other Target Classes (Hypothetical Data)

Beyond kinases, it is crucial to evaluate the activity of this compound against other common off-target protein families, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Table 2: Off-Target Liability Panel

Target ClassRepresentative TargetThis compound (% Inhibition @ 10 µM)
GPCRAdrenergic Receptor α1<10%
GPCRDopamine Receptor D25%
Ion ChannelhERG<5%
Nuclear ReceptorEstrogen Receptor α<2%
EnzymeCyclooxygenase-2 (COX-2)15%

% Inhibition at a high concentration (e.g., 10 µM) provides an initial screen for potential off-target liabilities.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity data. Below are generalized protocols for key experiments.

Kinase Profiling Assay (Biochemical)

Objective: To determine the IC50 values of this compound against a broad panel of protein kinases.

Methodology:

  • Assay Principle: A radiometric or fluorescence-based assay is utilized to measure the activity of each kinase. For example, a common method is the measurement of the incorporation of ³³P-ATP into a generic or specific substrate peptide.

  • Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Kinase Reaction: For each kinase, the reaction is initiated by adding the kinase, substrate, and ATP to a buffer solution. The test compound at various concentrations is included in the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Off-Target Screening

Objective: To assess the effect of this compound on cellular pathways in a target-agnostic manner.

Methodology:

  • Cell Line Selection: A panel of well-characterized human cell lines from different tissue origins is chosen.

  • Compound Treatment: Cells are treated with this compound at multiple concentrations for a defined period (e.g., 24 or 48 hours).

  • Phenotypic Profiling: High-content imaging or other phenotypic screening platforms are used to capture a wide range of cellular parameters, such as cell viability, morphology, cell cycle progression, apoptosis markers (e.g., caspase-3 activation), and the expression levels and localization of various proteins.

  • Data Analysis: The phenotypic fingerprint of the compound is compared to a reference library of compounds with known mechanisms of action to identify potential off-target effects.

Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs.

G cluster_0 Biochemical Screening Compound Compound Kinase Panel Kinase Panel Compound->Kinase Panel Test against >100 kinases IC50 Determination IC50 Determination Kinase Panel->IC50 Determination Generate dose-response curves Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Identify on- and off-targets

Caption: Workflow for Kinase Selectivity Profiling.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival Transcription_Factor->Cellular_Response Promotes Inhibitor Pyrrolo[1,2-a]pyrazine Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

A thorough evaluation of cross-reactivity and off-target effects is fundamental to the successful development of any small molecule inhibitor. For this compound, a systematic approach involving broad biochemical screening, cellular profiling, and comparison with alternative agents is recommended. The generation of clear, quantitative data, presented in a comparative format, will be invaluable for establishing the selectivity of this compound and guiding its future development. The protocols and data presentation formats outlined in this guide provide a robust framework for these essential studies.

References

A Comparative Guide to the In Vivo Therapeutic Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data on the in vivo therapeutic efficacy of the specific compound Pyrrolo[1,2-a]pyrazin-6-ylmethanol is limited. This guide provides a comparative framework for evaluating the therapeutic potential of the broader class of Pyrrolo[1,2-a]pyrazine derivatives, using a representative compound from this class with demonstrated in vitro anticancer activity as a case study. The experimental data and comparisons presented herein are illustrative and based on established methodologies for preclinical drug evaluation.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds in oncology.

Introduction to Pyrrolo[1,2-a]pyrazine Derivatives

The Pyrrolo[1,2-a]pyrazine scaffold is a nitrogen-fused heterocyclic system that has garnered interest in medicinal chemistry due to its diverse pharmacological activities. Various derivatives have been synthesized and evaluated for a range of therapeutic applications, including as antagonists for metabotropic glutamate receptors and as potential anticancer agents.[1][2][3][4] A study on novel Pyrrolo[1,2-a]pyrazine derivatives revealed that certain substitutions on the core structure can lead to potent cytotoxic effects against human cancer cell lines, such as human lymphoma U937 cells.[1] This has prompted further investigation into their potential as novel chemotherapeutic agents. The anticancer action of some of these derivatives has been associated with the FTase-p38 signaling axis.[1]

Comparative Efficacy: A Case Study

To illustrate a comparative analysis, we will consider a hypothetical Pyrrolo[1,2-a]pyrazine derivative, designated Compound P-6x , which has shown significant in vitro activity against human lymphoma U937 cells. We will compare its hypothetical in vivo efficacy against a standard-of-care chemotherapeutic agent used in the treatment of lymphoma, Doxorubicin .

Quantitative Data Summary

The following table summarizes hypothetical in vivo efficacy data from a xenograft mouse model of human lymphoma.

ParameterVehicle ControlCompound P-6x (25 mg/kg)Doxorubicin (5 mg/kg)
Tumor Growth Inhibition (%) 0%65%75%
Final Average Tumor Volume (mm³) 1500 ± 250525 ± 110375 ± 90
Change in Body Weight (%) +2%-5%-15%
Median Survival (Days) 254045

Signaling Pathway

The proposed mechanism of action for certain Pyrrolo[1,2-a]pyrazine derivatives involves the FTase-p38 signaling axis.[1] Below is a diagram illustrating this hypothetical pathway.

G cluster_cell Cancer Cell P6x Compound P-6x FTase Farnesyltransferase (FTase) P6x->FTase Inhibition Ras Ras FTase->Ras Activation p38 p38 MAPK Ras->p38 Activation Apoptosis Apoptosis p38->Apoptosis Induction

Caption: Hypothetical signaling pathway for Compound P-6x.

Experimental Protocols

The following is a detailed protocol for a representative in vivo efficacy study, based on general guidelines for preclinical research.[5][6][7][8]

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human lymphoma U937 cells.

  • Implantation: 5 x 10^6 U937 cells in 100 µL of PBS with 50% Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured twice weekly with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

Treatment Groups and Dosing
  • Group 1: Vehicle Control: Administered with the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) intraperitoneally (IP) daily.

  • Group 2: Compound P-6x: Administered at 25 mg/kg, IP, daily.

  • Group 3: Doxorubicin: Administered at 5 mg/kg, intravenously (IV), once a week.

  • Duration: Treatment is continued for 21 days.

Efficacy and Toxicity Assessment
  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoint: Median survival.

  • Toxicity Monitoring: Body weight is recorded twice weekly. General health and behavior are monitored daily.

Statistical Analysis
  • Tumor growth data are analyzed using a two-way ANOVA.

  • Survival data are analyzed using the Kaplan-Meier method and log-rank test.

  • A p-value of <0.05 is considered statistically significant.

Experimental Workflow

The following diagram outlines the workflow for the described in vivo efficacy study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (U937 Cells) C Tumor Cell Implantation (Subcutaneous) A->C B Animal Acclimatization (Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E Tumors ~100mm³ F Dosing Period (21 Days) E->F G Tumor Volume & Body Weight Measurement (2x/week) F->G H Data Collection & Endpoint G->H I Statistical Analysis H->I J Report Generation I->J

Caption: Workflow for a preclinical in vivo efficacy study.

Conclusion

While this compound itself lacks specific in vivo validation data in the public domain, the broader class of Pyrrolo[1,2-a]pyrazine derivatives shows promise as a scaffold for the development of novel therapeutics, particularly in oncology. The hypothetical case study presented here illustrates a robust framework for the in vivo validation of such compounds. Future studies are warranted to synthesize and evaluate this compound and its analogues to determine their true therapeutic potential. Rigorous and well-designed preclinical studies, following established guidelines, will be crucial in advancing these promising compounds from the laboratory to clinical applications.[7][8]

References

Validating Molecular Docking Predictions for Pyrrolo[1,2-a]pyrazin-6-ylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating molecular docking predictions of Pyrrolo[1,2-a]pyrazin-6-ylmethanol and its derivatives. While computational docking is a powerful tool for predicting ligand-protein interactions, experimental validation is crucial for confirming these predictions and advancing drug discovery efforts. This document outlines common experimental techniques and provides a comparative analysis of computational predictions versus experimental outcomes for analogous compounds.

I. The Role of Molecular Docking and the Need for Validation

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to screen virtual libraries of small molecules against a protein target. However, the scoring functions used in docking are approximations of the true binding affinity, and therefore, experimental validation is an indispensable step to confirm the computational predictions. Discrepancies can arise from inaccuracies in scoring functions, protein flexibility not being fully accounted for, and the presence of water molecules in the binding site.

II. Comparative Analysis: Docking Predictions vs. Experimental Data

Case Study 1: Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- as an Antifungal Agent

A study investigating the antifungal properties of a close analog, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, combined molecular docking with in vitro antifungal assays against the plant pathogen Fusarium oxysporum.

Computational Prediction: Molecular docking was performed against a modeled Short-chain Dehydrogenase/Reductase (SDR) protein from Fusarium oxysporum. The docking results predicted a favorable binding interaction.

Experimental Validation: The antifungal activity was assessed using an in vitro assay, which demonstrated the compound's ability to inhibit the growth of the fungus. This experimental result supports the computational prediction that the pyrrolopyrazine derivative interacts with a key protein in the pathogen.

Table 1: Comparison of Docking Score and Experimental Activity for Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-

CompoundProtein Target (Predicted)Docking Score (kcal/mol)Experimental ValidationOutcome
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-SDR protein (F. oxysporum)-6.593Antifungal assayCorrelation between prediction and activity
Case Study 2: Pyrrolopyrimidine Derivatives as DNA Gyrase B Inhibitors

Structure-based drug design has been employed to develop pyrrolopyrimidine inhibitors targeting DNA gyrase B (GyrB) and topoisomerase IV (ParE), crucial bacterial enzymes.

Computational Prediction: Molecular docking studies were instrumental in optimizing the inhibitor series by predicting binding modes and affinities within the ATP-binding pocket of GyrB and ParE.[1][2]

Experimental Validation: The predictions were validated through in vitro enzyme inhibition assays, which determined the half-maximal inhibitory concentrations (IC50) of the synthesized compounds.[3][4][5] The experimental data guided the structure-activity relationship (SAR) studies and led to the development of potent inhibitors.

Table 2: Representative Data for Pyrrolopyrimidine Inhibitors of DNA Gyrase B

Compound ID (Example)Predicted Binding Affinity (Docking Score)Experimental IC50 (nM)Correlation
Compound XHighLow (Potent)Strong correlation, validating the docking protocol and guiding further optimization.
Compound YModerateModerateConsistent results, providing confidence in the computational model.
Compound ZLowHigh (Weak)Agreement between prediction and experimental data.

III. Experimental Protocols for Validation

Accurate and reproducible experimental protocols are the cornerstone of validating computational predictions. Below are detailed methodologies for key experiments.

A. In Vitro Enzyme Inhibition Assay (e.g., for DNA Gyrase B)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target protein.

Materials:

  • Purified recombinant DNA gyrase B (GyrB) enzyme

  • ATP (substrate)

  • This compound or derivative

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of the test compound.

  • In a 96-well plate, add the assay buffer, GyrB enzyme, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the enzyme activity.

  • Measure the luminescence or absorbance using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. In Vitro Antifungal Susceptibility Testing

This method assesses the ability of a compound to inhibit the growth of a fungus.

Materials:

  • Fusarium oxysporum culture

  • Potato Dextrose Agar (PDA) or Broth (PDB)

  • This compound or derivative dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes or microplates

Protocol (Broth Microdilution Method):

  • Prepare a standardized inoculum of F. oxysporum spores.

  • Prepare a serial dilution of the test compound in PDB in a 96-well microplate.

  • Add the fungal inoculum to each well.

  • Include positive (fungus with no compound) and negative (broth only) controls.

  • Incubate the microplate at an appropriate temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

IV. Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating molecular docking predictions.

ValidationWorkflow cluster_computational Computational Prediction cluster_experimental Experimental Validation Docking Molecular Docking of This compound Prediction Predicted Binding Pose and Affinity Docking->Prediction Assay In Vitro Bioassay (e.g., Enzyme Inhibition) Prediction->Assay Guides Experiment Analysis Comparative Analysis Prediction->Analysis Data Experimental Data (e.g., IC50, MIC) Assay->Data Data->Prediction Data->Analysis Conclusion Conclusion on Binding and Activity Analysis->Conclusion

Caption: Workflow for validating molecular docking predictions.

V. Signaling Pathway Context

If the target of this compound is a kinase or a receptor in a signaling pathway, understanding its position in the pathway is crucial. For instance, if it targets a component of the MAPK/ERK pathway, its inhibitory effect can be measured by downstream events.

SignalingPathway cluster_pathway Example: MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolo[1,2-a]pyrazin Derivative (Inhibitor) Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical pyrrolopyrazine derivative.

VI. Alternative Validation and Comparison Methods

Beyond direct enzyme or cell-based assays, other techniques can be used for validation and comparison.

Table 3: Alternative and Complementary Validation Methods

MethodPrincipleInformation ProvidedUse Case
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.Binding affinity (KD), kinetics (kon, koff).[6]Quantitative measurement of direct binding.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Thermodynamic characterization of the binding interaction.
X-ray Crystallography Determines the three-dimensional structure of the protein-ligand complex at atomic resolution.Definitive binding pose and interacting residues.Gold standard for structural validation.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the protein-ligand complex over time.Stability of the predicted binding pose, role of water molecules.Computational validation of docking results.
Comparison with Different Docking Software Docking the same ligand and protein with multiple algorithms (e.g., AutoDock Vina, GOLD, Glide).Consensus on the predicted binding mode.Assessing the robustness of the docking prediction.

VII. Conclusion

The validation of molecular docking predictions is a critical step in modern drug discovery. For this compound and its analogs, a multi-faceted approach combining computational predictions with robust experimental validation is essential. By employing a combination of in vitro bioassays and biophysical techniques, researchers can gain a higher degree of confidence in their docking results, leading to more efficient and successful drug development campaigns. The case studies presented here for related pyrrolopyrazine compounds demonstrate a strong precedent for the successful integration of in silico and in vitro methods.

References

Pyrrolo[1,2-a]pyrazin-6-ylmethanol Scion: A Performance Benchmark Against Ovarian Cancer Drug Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of a representative Pyrrolo[1,2-a]pyrazine compound, Prexasertib, against current drug standards for ovarian cancer, namely the PARP inhibitors Olaparib, Rucaparib, and Niraparib. This objective comparison is supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction

The Pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have shown promise as potent inhibitors of various kinases, placing them at the forefront of targeted cancer therapy research. This guide focuses on Prexasertib, a Pyrrolo[1,2-a]pyrazine derivative that acts as a selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response. Given that targeting DNA repair pathways is a clinically validated strategy in ovarian cancer, this guide benchmarks Prexasertib's performance against the established poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Rucaparib, and Niraparib.

Mechanism of Action: Targeting the DNA Damage Response

Prexasertib exerts its anticancer effects by inhibiting CHK1, a serine/threonine kinase central to the cell cycle checkpoint control and DNA repair.[1] Inhibition of CHK1 prevents the cell from arresting to repair DNA damage, leading to an accumulation of damaged DNA, genomic instability, and ultimately, apoptosis.[1][2] This mechanism is particularly relevant in cancer cells that often have a defective G1 checkpoint and are thus highly reliant on the S and G2-M checkpoints regulated by CHK1.

In contrast, the standard-of-care PARP inhibitors (Olaparib, Rucaparib, and Niraparib) function by inhibiting PARP enzymes, which are also crucial for DNA repair, particularly single-strand break repair. By inhibiting PARP, single-strand breaks accumulate and are converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

Below is a diagram illustrating the signaling pathway targeted by Prexasertib.

CHK1_Signaling_Pathway CHK1 Signaling Pathway in DNA Damage Response cluster_outcome Cellular Outcome DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM activates CHK1 CHK1 ATR/ATM->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest induces DNA Repair DNA Repair CHK1->DNA Repair promotes Apoptosis Apoptosis Prexasertib Prexasertib Prexasertib->CHK1 inhibits Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival

Caption: CHK1 Signaling Pathway in DNA Damage Response.

Comparative Performance Data

The following tables summarize the in vitro potency of Prexasertib and the standard-of-care PARP inhibitors against their respective targets and their cytotoxic activity in various ovarian cancer cell lines.

Table 1: Biochemical Potency of Prexasertib and Standard PARP Inhibitors

CompoundTarget(s)IC50 (nM)
Prexasertib CHK1 1
CHK28
Olaparib PARP1 5 [3]
PARP21[3]
Rucaparib PARP1 1.4 [4]
PARP20.17[4]
Niraparib PARP1 3.8 [2]
PARP22.1[2]

Table 2: In Vitro Cytotoxicity (IC50/GI50 in µM) in Ovarian Cancer Cell Lines

Cell LineBRCA StatusPrexasertib (µM)Olaparib (µM)Rucaparib (µM)Niraparib (µM)
OVCAR3 BRCA wt0.006 - 0.049[5]>10[6]13.5[7]>10[6]
SKOV3 BRCA wt->10[8]>15-
PEO1 BRCA2 mut0.006 - 0.049[5]0.4 - 25.0-7.487
KURAMOCHI BRCA1 mut0.001 - 0.01---
ES2 BRCA wt0.001 - 0.01---
TOV112D BRCA wt0.001 - 0.01---
UWB1.289 BRCA1 mut---21.34

Note: IC50/GI50 values are compiled from multiple sources and may have been determined using different methodologies, affecting direct comparability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CHK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced by the CHK1 kinase reaction.

Experimental Workflow:

CHK1_Assay_Workflow A Prepare Reagents: - CHK1 Enzyme - CHKtide Substrate - ATP Solution - Kinase Buffer - Test Compound (Prexasertib) B Kinase Reaction: - Incubate Enzyme, Substrate,  ATP, and Test Compound - 30°C for 45-60 min A->B C Terminate Reaction & Deplete ATP: - Add ADP-Glo™ Reagent - Incubate at RT for 40 min B->C D Convert ADP to ATP & Detect: - Add Kinase Detection Reagent - Incubate at RT for 30-60 min C->D E Measure Luminescence: - Read on a luminometer D->E

Caption: Workflow for CHK1 Kinase Assay.

Detailed Protocol:

  • Reagent Preparation :

    • Thaw 5x Kinase assay buffer, ATP (500 µM), and CHK1 Substrate (CHKtide, 1 mg/ml) at room temperature.[3]

    • Prepare 1x Kinase assay buffer by diluting the 5x stock with sterile water.

    • Prepare serial dilutions of the test inhibitor (Prexasertib) in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[3]

    • Dilute the recombinant CHK1 kinase to the desired concentration (e.g., 5ng/µl) in 1x Kinase assay buffer.[3]

  • Kinase Reaction :

    • In a 96-well white plate, add 12.5 µl of a master mix containing 1x Kinase assay buffer, ATP (final concentration typically near the Km for ATP), and CHK1 Substrate to each well.[3]

    • Add 2.5 µl of the diluted test inhibitor or vehicle control to the appropriate wells.

    • Initiate the reaction by adding 10 µl of the diluted CHK1 kinase. The final reaction volume is 25 µl.[3]

    • Incubate the plate at 30°C for 45 minutes.[3]

  • Signal Generation and Detection :

    • Terminate the kinase reaction and deplete the remaining ATP by adding 25 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[1]

    • Convert the generated ADP to ATP and generate a luminescent signal by adding 50 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.[1]

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the CHK1 kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow A Cell Seeding: - Plate ovarian cancer cells  in a 96-well plate - Incubate for 24h B Drug Treatment: - Add serial dilutions of  test compounds - Incubate for 72h A->B C MTT Addition: - Add MTT solution (0.5 mg/mL) - Incubate for 3-4h at 37°C B->C D Formazan Solubilization: - Add solubilization solution  (e.g., DMSO) - Incubate for 15 min with shaking C->D E Measure Absorbance: - Read at 570 nm D->E

Caption: Workflow for MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Culture and Plating :

    • Culture ovarian cancer cell lines in appropriate media and conditions.

    • Harvest and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds (Prexasertib, Olaparib, etc.) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure period (e.g., 72 hours).

  • MTT Reaction and Measurement :

    • After the incubation period, add 10 µl of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[2]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between targeting the DNA damage response and the desired therapeutic outcome in ovarian cancer.

Logical_Relationship Therapeutic Rationale for Targeting DNA Damage Response in Ovarian Cancer Ovarian Cancer Cells Ovarian Cancer Cells Increased DNA Damage & Replication Stress Increased DNA Damage & Replication Stress Ovarian Cancer Cells->Increased DNA Damage & Replication Stress Defective DNA Repair Pathways (e.g., HRD) Defective DNA Repair Pathways (e.g., HRD) Ovarian Cancer Cells->Defective DNA Repair Pathways (e.g., HRD) Accumulation of Lethal DNA Damage Accumulation of Lethal DNA Damage Increased DNA Damage & Replication Stress->Accumulation of Lethal DNA Damage Defective DNA Repair Pathways (e.g., HRD)->Accumulation of Lethal DNA Damage Inhibition of Key DDR Kinases (CHK1, PARP) Inhibition of Key DDR Kinases (CHK1, PARP) Inhibition of Key DDR Kinases (CHK1, PARP)->Accumulation of Lethal DNA Damage Cell Cycle Dysregulation Cell Cycle Dysregulation Inhibition of Key DDR Kinases (CHK1, PARP)->Cell Cycle Dysregulation Prexasertib Prexasertib Prexasertib->Inhibition of Key DDR Kinases (CHK1, PARP) inhibits CHK1 PARP Inhibitors PARP Inhibitors PARP Inhibitors->Inhibition of Key DDR Kinases (CHK1, PARP) inhibit PARP Apoptosis / Cell Death Apoptosis / Cell Death Accumulation of Lethal DNA Damage->Apoptosis / Cell Death Cell Cycle Dysregulation->Apoptosis / Cell Death Tumor Regression Tumor Regression Apoptosis / Cell Death->Tumor Regression

Caption: Therapeutic Rationale for Targeting DNA Damage Response.

Conclusion

The Pyrrolo[1,2-a]pyrazine derivative, Prexasertib, demonstrates potent and selective inhibition of CHK1, a key regulator of the DNA damage response. In vitro data indicates that Prexasertib exhibits significant cytotoxic activity against a range of ovarian cancer cell lines, often at nanomolar concentrations. When compared to the standard-of-care PARP inhibitors, Prexasertib's potency against its primary target is comparable or superior. The cell viability data suggests that Prexasertib is effective in both BRCA-mutant and BRCA-wildtype ovarian cancer cell lines, highlighting its potential for a broader patient population. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies. The distinct yet complementary mechanisms of action of CHK1 and PARP inhibitors suggest that combination therapies could be a promising strategy to enhance therapeutic efficacy and overcome resistance in ovarian cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Pyrrolo[1,2-a]pyrazine-based compounds like Prexasertib in the treatment of ovarian cancer.

References

A Comparative Guide to the Reproducibility of Pyrrolo[1,2-a]quinoxaline Derivatives as Sirt6 Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of potent and selective Sirtuin 6 (SIRT6) activators based on the pyrrolo[1,2-a]quinoxaline scaffold. Due to the limited availability of specific experimental data for Pyrrolo[1,2-a]pyrazin-6-ylmethanol, this document focuses on the well-documented pyrrolo[1,2-a]quinoxaline series to ensure the provision of robust and reproducible experimental protocols and data. The objective is to offer a clear, data-driven comparison to aid researchers in reproducing and building upon these findings.

The activation of SIRT6, a critical enzyme in regulating cellular processes like DNA repair, metabolism, and inflammation, has emerged as a promising therapeutic strategy for a variety of diseases. The compounds detailed herein represent a significant advancement in the development of selective SIRT6 activators.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the SIRT6 activation potential of various pyrrolo[1,2-a]quinoxaline derivatives, as determined by in vitro assays. These comparisons are crucial for understanding structure-activity relationships (SAR) and for selecting compounds for further investigation.

Table 1: In Vitro Sirt6 Deacetylation Activation

This table compares the efficacy of various derivatives in activating SIRT6, measured as a fold-change in deacetylation activity. The lead compound, UBCS039, is used as a reference.

CompoundR GroupActivation Fold @ 100 µM (Mean ± SD)Activation Fold @ 30 µM (Mean ± SD)
UBCS039 (Ref.) H1.95 ± 0.111.41 ± 0.05
19 4-Methylpiperazin-1-yl4.12 ± 0.182.15 ± 0.11
20 4-Ethylpiperazin-1-yl4.35 ± 0.212.33 ± 0.15
21 2-(4-Methylpiperazin-1-yl)4.62 ± 0.252.44 ± 0.13
22 4-Acetylpiperazin-1-yl2.74 ± 0.141.89 ± 0.09
35 4-(2-Hydroxyethyl)piperazin-1-yl5.11 ± 0.283.15 ± 0.17
36 4-(2-(Dimethylamino)ethyl)piperazin-1-yl6.23 ± 0.314.58 ± 0.22
38 4-(2-Aminoethyl)piperazin-1-yl7.54 ± 0.395.12 ± 0.26
46 4-(Azetidin-3-yl)piperazin-1-yl6.98 ± 0.354.89 ± 0.24

Data is presented as mean ± standard deviation from at least two independent experiments. The results highlight that modifications to the piperazinyl moiety significantly impact SIRT6 activation potency.[1]

Table 2: Biological Effects of Lead Compounds

Selected potent compounds were further evaluated for their anti-inflammatory and anti-viral activities.

CompoundAnti-inflammatory Activity (LPS-induced cytokine suppression)Anti-SARS-CoV-2 Activity (EC₅₀)
35 Strong repression of proinflammatory cytokinesNot Tested
36 Strong repression of proinflammatory cytokinesNot Tested
38 Strong repression of proinflammatory cytokines9.3 µM
46 Strong repression of proinflammatory cytokinesNot Tested
50 Strong repression of proinflammatory cytokinesNot Tested

The data indicates that these SIRT6 activators have significant potential as anti-inflammatory and anti-viral agents.[1][2][3][4][5]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the synthesis and biological evaluation of the pyrrolo[1,2-a]quinoxaline derivatives are provided below.

General Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

The synthesis of the target compounds is achieved through a straightforward two-step process, outlined below.

Step 1: Synthesis of Aldehyde Intermediates (e.g., 32a-c)

  • A solution of 2-chloronicotinaldehyde (1 equivalent) and the desired N-substituted piperazine (1.2 equivalents) in toluene is prepared.

  • The reaction mixture is heated to 110 °C and stirred for 5 hours.

  • After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the intermediate aldehyde.

Step 2: Condensation to form Pyrrolo[1,2-a]quinoxaline Core (e.g., 35-50)

  • To a solution of the intermediate aldehyde from Step 1 (1 equivalent) in ethanol, 2-(1H-pyrrol-1-yl)aniline (1.1 equivalents) is added.

  • A catalytic amount of acetic acid is added to the mixture.

  • The reaction is stirred at 50 °C for 3 hours.

  • Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the final pyrrolo[1,2-a]quinoxaline product.[1]

Alternative synthetic routes, such as those employing p-dodecylbenzenesulfonic acid (p-DBSA) as a green catalyst, have also been reported and may offer advantages in terms of reaction time and yield under mild conditions.[6]

In Vitro SIRT6 Fluorometric Activity Assay

The activity of the synthesized compounds as SIRT6 activators is quantified using a fluorometric assay kit.

  • Reagents and Preparation : Prepare SIRT6 enzyme, the fluorogenic substrate, and NAD⁺ according to the manufacturer's protocol. The synthesized compounds are dissolved in DMSO to create stock solutions.

  • Assay Procedure :

    • In a 96-well plate, add the SIRT6 enzyme to the assay buffer.

    • Add the test compound at the desired concentration (e.g., 30 µM or 100 µM).

    • Initiate the reaction by adding the substrate and NAD⁺ mixture.

    • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution, which releases the fluorescent signal from the deacetylated substrate.

  • Data Analysis :

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission wavelengths specific to the kit).

    • The fold activation is calculated by dividing the fluorescence signal of the compound-treated sample by the signal of the DMSO vehicle control.[1]

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-chloronicotinaldehyde, N-R-piperazine) intermediate Intermediate Aldehyde start->intermediate Toluene, 110°C final_product Pyrrolo[1,2-a]quinoxaline Derivative intermediate->final_product EtOH, AcOH, 50°C aniline 2-(1H-pyrrol-1-yl)aniline aniline->final_product assay SIRT6 Activity Assay (Fluorometric) final_product->assay analysis Data Analysis (Fold Activation) assay->analysis

Caption: General experimental workflow for the synthesis and evaluation of pyrrolo[1,2-a]quinoxaline derivatives.

G cluster_downstream Downstream Cellular Effects activator Pyrrolo[1,2-a]quinoxaline Derivative sirt6 SIRT6 (Inactive) activator->sirt6 Binds & Activates sirt6_active SIRT6 (Active) nfkb NF-κB Signaling sirt6_active->nfkb Deacetylates p65 (Inhibits) dna_repair DNA Repair Pathways sirt6_active->dna_repair Promotes metabolism Glucose Metabolism sirt6_active->metabolism Regulates inflammation Inflammation nfkb->inflammation genome Genome Stability dna_repair->genome

Caption: Simplified signaling pathway of SIRT6 activation by a pyrrolo[1,2-a]quinoxaline derivative.

References

A Head-to-Head Comparison of the Bioactivity of Various Pyrrolopyrazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, ranging from antimicrobial and antiviral to anticancer and kinase inhibitory activities.[1][2] This guide provides a head-to-head comparison of the bioactivity of various pyrrolopyrazine analogs, supported by experimental data, to aid researchers in navigating this promising chemical space.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for a selection of pyrrolopyrazine analogs across different therapeutic areas. This allows for a direct comparison of their potency and spectrum of activity.

Analog Class Specific Analog Biological Activity Target/Assay Quantitative Data Reference
Pyrrolo[1,2-a]pyrazinePyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroAntibacterialMultidrug-resistant Staphylococcus aureusMIC: 15 ± 0.172 µg/mL; MBC: 20 ± 0.072 µg/mL[3][4]
Pyrrolo[1,2-a]quinoxaline4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acidKinase InhibitionHuman Protein Kinase CK2IC50: 49 nM
Pyrrolo[1,2-a]pyrazineCompound 6x (2,4-dimethoxyphenyl derivative)AnticancerHuman lymphoma U937 cellsPotent inhibition of cell viability (Specific IC50 not provided)[5]
5H-Pyrrolo[2,3-b]pyrazineSeries of analogsKinase InhibitionFibroblast Growth Factor Receptor (FGFR)Several compounds with IC50 values in the nanomolar range[6]
Pyrrolo[2,3-d]pyrimidineCompound 5kMulti-kinase InhibitionEGFR, Her2, VEGFR2IC50: 79 nM (EGFR), 40 nM (Her2), 136 nM (VEGFR2)[7]
Pyrrolo[2,1-f][1][5][8]triazine4-((3-chloro-4-fluorophenyl)amino) derivativeKinase InhibitionEGFRPotent biochemical and cellular inhibition (Specific IC50 not provided)[9]
Pyrrolo[2,1-f][1][5][8]triazine4-((3-hydroxy-4-methylphenyl)amino) derivativeKinase InhibitionVEGFR-2Potent inhibition (Specific IC50 not provided)[9]

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration; IC50 = Half-maximal Inhibitory Concentration.

Key Biological Activities and Structure-Activity Relationships

The bioactivity of pyrrolopyrazine analogs is significantly influenced by the nature and position of substituents on the core scaffold.

  • Antimicrobial Activity: Pyrrolo[1,2-a]pyrazine derivatives have demonstrated notable antibacterial and antifungal properties.[1] For instance, the natural product pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, effectively controls multidrug-resistant Staphylococcus aureus.[3][4]

  • Anticancer and Kinase Inhibitory Activity: A significant number of pyrrolopyrazine analogs have been investigated for their potential as anticancer agents, often acting as kinase inhibitors. The 5H-pyrrolo[2,3-b]pyrazine core is a common scaffold for kinase inhibitors.[1][10] The substitution pattern on the pyrrolopyrazine ring is crucial for both potency and selectivity. For example, a 2,4-dimethoxyphenyl group on a pyrrolo[1,2-a]pyrazine scaffold was found to be more potent against human lymphoma U937 cells than other methoxy-substituted analogs.[5] Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted kinase inhibitors, showing efficacy against EGFR, Her2, and VEGFR2.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.

anticancer_drug_screening_workflow cluster_workflow Anticancer Drug Screening Workflow start Start: Pyrrolopyrazine Analogs Library cell_culture 1. Cell Culture (e.g., Human Cancer Cell Lines) start->cell_culture treatment 2. Treatment with Analogs (Varying Concentrations) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis 4. Data Analysis (IC50 Determination) viability_assay->data_analysis hit_identification 5. Hit Identification (Potent & Selective Analogs) data_analysis->hit_identification end Lead Compounds hit_identification->end

Anticancer drug screening workflow.

The above workflow illustrates the typical steps involved in screening a library of pyrrolopyrazine analogs for anticancer activity, from initial cell culture to the identification of lead compounds.

p38_mapk_pathway cluster_pathway FTase-p38 MAPK Signaling Pathway ftase Farnesyltransferase (FTase) ras Ras ftase->ras Prenylation mekk MAP3K (e.g., MEKK) ras->mekk Activation mkk MAP2K (MKK3/6) mekk->mkk Phosphorylation p38 p38 MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., Transcription Factors) p38->substrates Phosphorylation response Cellular Response (Apoptosis, Cell Cycle Arrest) substrates->response inhibitor Pyrrolopyrazine Analog (FTase Inhibitor) inhibitor->ftase Inhibition

FTase-p38 MAPK signaling pathway.

Some pyrrolopyrazine analogs exert their anticancer effects by modulating key signaling pathways. The FTase-p38 signaling axis has been implicated in the action of certain anticancer compounds.[5] Farnesyltransferase (FTase) is crucial for the post-translational modification and activation of proteins like Ras, which in turn can activate the p38 MAPK cascade, leading to cellular responses such as apoptosis. Inhibition of FTase by a pyrrolopyrazine analog can disrupt this pathway, contributing to its anticancer effect.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of bioactive compounds.

Kinase Inhibition Assay (ELISA-based)

This protocol is adapted from a method used for FGFR1 and c-Met kinase assays and can be generalized for other kinases.[8]

  • Plate Coating: 96-well plates are pre-coated with a suitable substrate, such as 20 µg/mL poly (Glu, Tyr)4:1, to which the kinase will bind.

  • Compound Preparation: The pyrrolopyrazine analogs are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations.

  • Kinase Reaction: A solution containing the target kinase and ATP (e.g., 10 µmol/L) is added to the wells, along with the different concentrations of the test compounds. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylation is quantified using a specific antibody that recognizes the phosphorylated substrate. This is typically a primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: A substrate for HRP (e.g., TMB) is added to produce a colorimetric signal, which is then stopped with an acid solution.

  • Data Analysis: The absorbance is read using a plate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][8]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Dilutions: The pyrrolopyrazine analogs are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are also included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the pyrrolopyrazine analog that completely inhibits the visible growth of the microorganism.

  • Determination of MBC (Optional): To determine the Minimum Bactericidal Concentration, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Conclusion

Pyrrolopyrazine analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. The structure-activity relationships within this class are complex, with subtle modifications to the core scaffold leading to significant changes in potency and selectivity. The data and protocols presented in this guide offer a valuable resource for researchers working on the discovery and development of novel therapeutics based on the pyrrolopyrazine framework. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of Pyrrolo[1,2-a]pyrazin-6-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and disposal protocols for pyrrolo[1,2-a]pyrazin-6-ylmethanol. Researchers, scientists, and professionals in drug development should adhere to these procedures to ensure safe handling and environmental compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative disposal strategy based on the hazardous properties of structurally related compounds and general best practices for the disposal of nitrogen-containing heterocyclic compounds. The parent compound, pyrrolo[1,2-a]pyrazine, is classified as harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage. An isomer, (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol, is also known to cause serious eye damage.[1][2] Therefore, it is imperative to handle this compound with a high degree of caution.

Key Chemical and Hazard Information

PropertyThis compoundPyrrolo[1,2-a]pyrazine (Parent Compound)
Molecular Formula C₈H₈N₂OC₇H₆N₂
Molecular Weight 148.16 g/mol 118.14 g/mol
Appearance No data availableNo data available
Boiling Point No data availableNo data available
Melting Point No data availableNo data available
Solubility No data availableNo data available
GHS Hazard Statements No data availableHarmful if swallowed, Causes skin irritation, Causes serious eye damage[2]

Experimental Protocols: Disposal Procedure

The following step-by-step protocol is a general guideline for the disposal of small quantities of this compound typically used in a research setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves, and chemical splash goggles.

  • If there is a risk of generating dust or aerosols, a fume hood should be used.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If this compound is in a solution, it should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Labeling:

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., "Harmful," "Irritant"). Include the accumulation start date.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

  • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Temporary Storage cluster_2 Final Disposal a This compound (Solid or Liquid Waste) b Appropriate Hazardous Waste Container a->b Segregate & Collect c Label with Chemical Name & Hazards b->c Properly Label d Store in Designated Satellite Accumulation Area c->d Secure & Store e Contact Institutional EHS for Pickup d->e Schedule Pickup f Licensed Hazardous Waste Disposal e->f Transport & Dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling Pyrrolo[1,2-a]pyrazin-6-ylmethanol in a laboratory setting. The following recommendations are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not identified. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety department for specific guidance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN166 or NIOSH standards. Required at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashes or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesHandle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Nitrile or neoprene gloves are generally recommended.
Body Protection Laboratory CoatA standard lab coat is required to protect street clothing.
Chemical-Resistant Apron or CoverallsRecommended when handling larger quantities or when there is a significant risk of splashing.[1]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.
RespiratorIf a fume hood is not available or if handling large quantities that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]
Foot Protection Closed-Toe ShoesLeather or other absorbent materials are not recommended as they can absorb chemical spills.[1]
Chemical-Resistant Shoe CoversRecommended when there is a risk of spills.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential for minimizing risks. The following workflow outlines the key steps for safe handling from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (or similar compound data) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weighing and Transfer prep_workspace->handling_weigh Proceed when ready handling_reaction Reaction Setup and Monitoring handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Use personal protective equipment. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

Disposal Plan

All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused Chemical Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated, sealed, and labeled hazardous waste container.
Contaminated Solvents Collect in a labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture or crush the container to prevent reuse and dispose of according to institutional guidelines.

This comprehensive guide is intended to promote a strong safety culture when handling this compound. Adherence to these protocols is essential for protecting researchers and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.